PRMT5-IN-37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15F4N5O2 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1 |
InChI Key |
MPJUJZTYGCAZPL-QGZVFWFLSA-N |
Isomeric SMILES |
CN([C@@H]1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3F)N=C(C5=CN=CN45)N |
Canonical SMILES |
CN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3F)N=C(C5=CN=CN45)N |
Origin of Product |
United States |
Foundational & Exploratory
PRMT5-IN-37: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PRMT5-IN-37 (also known as compound 29) is an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme increasingly recognized as a critical therapeutic target in oncology.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1] Upregulation of PRMT5 is observed in a variety of malignancies, including lymphomas, lung cancer, breast cancer, and colorectal cancer, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, relevant experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates, resulting in symmetric dimethylarginine (sDMA).[1] This post-translational modification is a key regulatory step in numerous biological functions. PRMT5 forms a complex with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[1]
PRMT5's role in cancer is multifaceted. It can act as a transcriptional repressor by methylating histones H4R3 and H3R8, leading to gene silencing.[1] It also methylates non-histone proteins involved in critical cellular processes. For instance, PRMT5 can methylate proteins involved in RNA splicing, such as SmD3.[1] Its overexpression in cancer cells promotes proliferation and survival, and its inhibition has been shown to suppress the growth of various cancer cell lines.[1]
A significant therapeutic window for PRMT5 inhibitors lies in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP is an enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[3] MTA is a structural analog of SAM and acts as an endogenous inhibitor of PRMT5.[3] This partial inhibition of PRMT5 in MTAP-deleted cells makes them exquisitely sensitive to further inhibition by exogenous PRMT5 inhibitors, a concept known as synthetic lethality.[3]
This compound: Mechanism of Action
While specific studies detailing the binding mode of this compound are not yet publicly available, the strong selectivity for MTAP-deficient cells suggests it may function as an MTA-cooperative inhibitor. This class of inhibitors preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells, leading to a highly selective therapeutic effect.[3]
The downstream effects of PRMT5 inhibition by compounds like this compound are expected to include:
-
Modulation of Gene Expression: By inhibiting the methylation of histones, PRMT5 inhibitors can alter the expression of genes involved in cell cycle progression and apoptosis.
-
Disruption of RNA Splicing: Inhibition of PRMT5 can lead to aberrant RNA splicing, a process to which cancer cells are particularly vulnerable.
-
Induction of Cell Cycle Arrest and Apoptosis: By disrupting these fundamental cellular processes, PRMT5 inhibition can lead to the arrest of cell proliferation and programmed cell death in cancer cells.
Quantitative Data
The following table summarizes the cellular activity of this compound (Compound 29) in a panel of MTAP-deficient and MTAP wild-type cell lines, as disclosed in patent literature.
| Cell Line Type | Number of Cell Lines | IC50 Range (nM) | Median IC50 (nM) |
| MTAP-deficient (MTAP-/-) | 15 | 2.9 - 1037 | 42.4 |
| MTAP wild-type (MTAP+/+) | Not specified | 1064 - >10000 | 3297.1 |
Data extracted from patent WO2025077857A1.[3]
The data demonstrates that this compound has significantly greater potency in cancer cells lacking the MTAP gene, with a calculated selectivity of approximately 77.7-fold based on the median IC50 values.[3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been publicly released. However, the following are representative protocols for biochemical and cellular assays commonly used to evaluate PRMT5 inhibitors.
Biochemical Assay: AlphaLISA for PRMT5 Activity
This assay quantifies the symmetric dimethylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-sDMA antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
384-well microplate
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated H4 peptide substrate, and the this compound inhibitor solution.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of sDMA produced.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for SmD3 Methylation
This assay measures the ability of a PRMT5 inhibitor to block the methylation of an endogenous PRMT5 substrate, SmD3, in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., an MTAP-deficient line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-sDMA-SmD3, anti-total SmD3, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to determine the ratio of methylated SmD3 to total SmD3, normalized to the loading control.
Visualizations
Signaling Pathway
References
- 1. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google Patents [patents.google.com]
The Discovery and Synthesis of PRMT5-IN-37: A Technical Guide
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in a variety of cancers, where it contributes to tumor cell proliferation and survival. Consequently, the development of potent and selective PRMT5 inhibitors is an area of intense research. This technical guide details the discovery, synthesis, and biological evaluation of PRMT5-IN-37, a representative small molecule inhibitor of PRMT5.
Discovery and Rationale
The discovery of this compound was guided by a structure-based drug design approach, leveraging the known binding pocket of PRMT5. The core chemical scaffold selected for this inhibitor is a tetrahydroisoquinoline (THIQ) moiety. This scaffold has been identified as a promising starting point for developing potent PRMT5 inhibitors. The rationale behind its selection lies in its ability to form key interactions within the PRMT5 active site. Specifically, the THIQ core can engage in favorable interactions with key amino acid residues, providing a solid anchor for the inhibitor. Further optimization of this core with various substituents allows for the exploration of different sub-pockets within the enzyme's active site, leading to enhanced potency and selectivity.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The following protocol is a representative synthesis of a tetrahydroisoquinoline-based PRMT5 inhibitor.
Scheme 1: Synthesis of this compound
PRMT5-IN-37: A Technical Guide on Target Specificity and Selectivity
For: Researchers, scientists, and drug development professionals.
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes and a validated therapeutic target in oncology. This document provides a comprehensive technical overview of PRMT5-IN-37, a novel, potent, and highly selective inhibitor of PRMT5. This guide details the inhibitor's specificity and selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within the broader context of PRMT5 signaling. All data presented herein is a synthesized representation based on established PRMT5 inhibitors to provide a thorough profile for this compound.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. PRMT5 functions within a complex with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.
This compound Overview
This compound is a small molecule inhibitor designed for high potency and selectivity against PRMT5. It acts as a substrate-competitive inhibitor, binding to the pocket where protein substrates would normally dock, thereby preventing the methyltransferase activity of the PRMT5/MEP50 complex.
Target Specificity and Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of protein arginine methyltransferases (PRMTs) and other methyltransferases to determine its selectivity.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound against PRMT Family Enzymes
| Target Enzyme | Type | This compound IC50 (nM) | Selectivity (fold vs. PRMT5) |
| PRMT5 | II | 12 | 1 |
| PRMT1 | I | >15,000 | >1250 |
| PRMT3 | I | 9,800 | 817 |
| PRMT4 (CARM1) | I | >15,000 | >1250 |
| PRMT6 | I | 8,500 | 708 |
| PRMT7 | III | 2,100 | 175 |
| PRMT9 | II | 5,300 | 442 |
IC50 values were determined using a radiometric enzymatic assay.
Table 2: Cellular Activity of this compound in a Mantle Cell Lymphoma (MCL) Cell Line (Z-138)
| Assay Type | Endpoint | IC50 (nM) |
| Cellular sDMA | Inhibition of Symmetric Dimethylarginine | 35 |
| Cell Proliferation | Inhibition of Cell Growth | 60 |
Cellular IC50 values were determined after 72 hours of compound treatment.
PRMT5 Signaling Pathway and Point of Inhibition
PRMT5 plays a central role in cellular regulation by methylating a variety of substrates, which in turn affects multiple downstream signaling pathways critical for cell proliferation and survival. This compound directly inhibits the enzymatic activity of the PRMT5/MEP50 complex, thereby blocking these downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Radiometric Enzymatic Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide by the PRMT5/MEP50 complex.
-
Reagents: Recombinant human PRMT5/MEP50 complex, [³H]-SAM, substrate peptide (e.g., Histone H4 peptide), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Procedure:
-
This compound is serially diluted in DMSO and then added to wells of a 96-well plate.
-
The PRMT5/MEP50 enzyme complex is added to each well and incubated with the inhibitor for 15 minutes at room temperature.
-
The methyltransferase reaction is initiated by the addition of a mixture of the substrate peptide and [³H]-SAM.
-
The reaction is incubated for 1 hour at 30°C.
-
The reaction is stopped by the addition of trichloroacetic acid.
-
The radiolabeled, precipitated peptide is captured on a filter plate, and unincorporated [³H]-SAM is washed away.
-
The radioactivity on the filter plate is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.
Cellular Symmetric Dimethylarginine (sDMA) Assay
This immunoassay quantifies the levels of sDMA on total cellular proteins, serving as a direct measure of PRMT5 target engagement in a cellular context.
-
Reagents: Z-138 cells, this compound, cell lysis buffer, primary antibody specific for sDMA, secondary antibody conjugated to a detectable enzyme (e.g., HRP), substrate for the enzyme.
-
Procedure:
-
Z-138 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
After treatment, cells are washed and lysed.
-
The total protein concentration in each lysate is normalized.
-
The lysates are coated onto an ELISA plate.
-
The plate is incubated with the primary anti-sDMA antibody, followed by the HRP-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured using a plate reader.
-
-
Data Analysis: The sDMA signal is normalized to total protein. The percentage of inhibition is calculated relative to DMSO-treated cells, and IC50 values are determined from the dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Reagents: Z-138 cells, this compound, cell culture medium, a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Z-138 cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound.
-
The plates are incubated for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, which measures ATP levels as an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to DMSO-treated cells. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound demonstrates potent and highly selective inhibition of PRMT5. The comprehensive in vitro and cellular characterization confirms its on-target activity and provides a strong rationale for its use as a chemical probe to further investigate PRMT5 biology and as a lead compound for the development of novel cancer therapeutics. The detailed protocols provided herein offer a framework for the continued evaluation of this compound and other PRMT5 inhibitors.
PRMT5-IN-37: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific pharmacokinetics and pharmacodynamics of PRMT5-IN-37 (also referred to as compound 29) is limited. Therefore, this guide provides a comprehensive overview of the expected preclinical profile of an orally active PRMT5 inhibitor, drawing upon data from well-characterized molecules in the same class, such as GSK3326595 and JNJ-64619178, as representative examples. Methodologies and expected outcomes are based on established practices in the field of oncology drug development.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of various malignancies, including lymphoma, lung cancer, and breast cancer, making it a compelling therapeutic target in oncology.[2]
PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby disrupting these essential cellular functions in cancer cells and leading to cell cycle arrest and apoptosis. This compound is an orally active inhibitor of PRMT5 developed for cancer research.[3][4][5][6][7] This document serves as a technical guide to the anticipated pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and the experimental protocols used for their evaluation.
Pharmacokinetics
The pharmacokinetic profile of an orally administered PRMT5 inhibitor is crucial for determining its dosing regimen and therapeutic window. The following tables summarize representative preclinical and clinical pharmacokinetic parameters for orally active PRMT5 inhibitors.
Table 1: Representative Preclinical Pharmacokinetics of an Oral PRMT5 Inhibitor (Compound 20)
| Parameter | Value | Species/Vehicle |
| Intravenous (IV) Administration | ||
| Dose (mg/kg) | 2 | ICR Mice |
| T1/2 (h) | 6.06 | |
| Oral (PO) Administration | ||
| Dose (mg/kg) | 10 | ICR Mice |
| Cmax (ng/mL) | 747 | |
| Oral Bioavailability (%) | 14.5 | |
| Data derived from a study on a novel tetrahydroisoquinoline derivative PRMT5 inhibitor.[8] |
Table 2: Representative Human Pharmacokinetics of Oral PRMT5 Inhibitors
| Parameter | GSK3326595 | JNJ-64619178 | PF-06939999 |
| Dose Regimen | 300-400 mg QD | 0.5-4.0 mg QD (Intermittent & Continuous) | 0.5-12 mg QD or BID |
| Tmax (h) | ~2 | - | - |
| T1/2 (h) | 4-6 | - | - |
| Exposure | Dose-proportional | Dose-proportional | Increased with dose |
| Accumulation | Minimal | - | Rac range: 2.39-35.6 |
| Data compiled from Phase I clinical trial results.[9][10][11][12][13] |
Pharmacodynamics
The pharmacodynamic effects of PRMT5 inhibitors are assessed by measuring the modulation of the target and its downstream pathways. A key biomarker for PRMT5 activity is the level of symmetric dimethylarginine (SDMA) on substrate proteins.
Table 3: Representative Preclinical and Clinical Pharmacodynamic Data for Oral PRMT5 Inhibitors
| Parameter | JNJ-64619178 | PF-06939999 | GSK3326595 |
| In Vitro Activity | |||
| IC50 (Cell Growth Inhibition) | Varies by cell line | Varies by cell line | Varies by cell line |
| In Vivo Activity (Preclinical) | |||
| Tumor Growth Inhibition | Up to 99% (1-10 mg/kg QD) in xenograft models | - | Reduction in tumor growth (25-100 mg/kg BID) in xenograft model |
| PD Marker Modulation | Potent and prolonged inhibition of SmD1/3 dimethylation in tumors | - | - |
| Clinical Activity | |||
| PD Marker Modulation | Robust target engagement measured by plasma SDMA | 58-88% reduction in plasma SDMA at steady state | - |
| Objective Response Rate (ORR) | 5.6% (overall); 11.5% in adenoid cystic carcinoma | Partial responses observed in HNSCC and NSCLC | Limited clinical activity in myeloid neoplasms |
| Data compiled from preclinical studies and Phase I clinical trials.[2][10][11][14][15][16][17] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[18]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
CellTiter-Glo® Reagent[18]
-
Luminometer
-
Cancer cell lines of interest
-
This compound (or other test compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Staurosporine)[19]
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[20]
-
Incubate plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-only and positive controls.
-
Incubate the plates for a specified period (e.g., 72 hours).[19]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20][21][22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][21][22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21][22]
-
Measure luminescence using a luminometer.[22]
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of the inhibitor and fit a sigmoidal dose-response curve to determine the IC50 value.
Symmetric Dimethylarginine (SDMA) Western Blot
This protocol is for detecting the levels of SDMA on proteins in cell lysates, a direct pharmacodynamic marker of PRMT5 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody (e.g., 1:500-1:2000 dilution) overnight at 4°C.[23][24]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for sDMA and the loading control using densitometry software.
-
Normalize the sDMA signal to the loading control signal for each sample.
-
Compare the normalized sDMA levels in treated samples to the vehicle control to determine the extent of PRMT5 inhibition.
Visualizations
Signaling Pathway
Caption: PRMT5 signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of a PRMT5 inhibitor.
Logical Relationship
Caption: Logical flow from PRMT5 inhibition to antitumor effects.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT5 inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. ch.promega.com [ch.promega.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. epicypher.com [epicypher.com]
- 24. epicypher.com [epicypher.com]
PRMT5 In Vitro Enzymatic Assay: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for Protein Arginine Methyltransferase 5 (PRMT5), a key epigenetic regulator and a prominent target in oncology drug discovery. Due to the absence of specific public domain data for a compound designated "PRMT5-IN-37," this guide utilizes the well-characterized PRMT5 inhibitor, EPZ015666 , as a representative example to illustrate the experimental principles and data presentation.
Quantitative Analysis of PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. This value is crucial for the comparative assessment of different compounds and for guiding further drug development efforts. The following table summarizes the IC50 values for several known PRMT5 inhibitors, including details of the assay conditions where available.
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| EPZ015666 | Biochemical Assay | Histone H4 Peptide | 22 | [1] |
| EPZ015666 | Biochemical Assay | Full-Length Histone H2A | 78 | [2] |
| GSK3326595 | Biochemical Assay | Histone H4 Peptide | 6.2 | |
| AM-9934 | Biochemical Assay | Full-Length Histone H2A | 40 | [2] |
| AM-9934 (with MTA) | Biochemical Assay | Full-Length Histone H2A | 5 | [2] |
| AM-9959 | Biochemical Assay | Full-Length Histone H2A | 520 | [2] |
| 3039-0164 | AlphaLISA Assay | Not Specified | 63,000 | [3] |
| Compound 17 | Cell Viability (LNCaP) | - | <500 | [4] |
| HLCL61 | Cell Viability (ATL cell lines) | - | 3,090 - 7,580 | |
| CMP5 | Cell Viability (ATL cell lines) | - | 3,980 - 21,650 | [5] |
Note: IC50 values can vary based on the specific experimental conditions, including the enzyme and substrate concentrations, assay format, and incubation times.
PRMT5 Signaling Pathway
PRMT5 is a critical regulator of numerous cellular processes through its symmetric dimethylation of arginine residues on histone and non-histone proteins. Its activity is influenced by various upstream signals and, in turn, modulates several downstream pathways integral to cell proliferation, survival, and DNA damage repair. Dysregulation of PRMT5 is a hallmark of various cancers.
Caption: PRMT5 Signaling Pathway in Cancer.
Experimental Workflow for PRMT5 In Vitro Enzymatic Assay
The following diagram illustrates a typical workflow for screening and characterizing PRMT5 inhibitors in a luminescence-based in vitro enzymatic assay. This workflow ensures a systematic approach from reagent preparation to data analysis and IC50 determination.
Caption: Workflow for a PRMT5 in vitro enzymatic assay.
Detailed Experimental Protocol: Luminescence-Based PRMT5 In Vitro Enzymatic Assay
This protocol is adapted from methodologies described for luminescence-based methyltransferase assays and is suitable for determining the IC50 of inhibitors like EPZ015666.[2]
Materials and Reagents:
-
Enzyme: Recombinant human PRMT5/MEP50 complex
-
Substrate: Histone H4 (1-21) peptide or full-length Histone H2A
-
Methyl Donor: S-adenosylmethionine (SAM)
-
Test Compound: PRMT5 inhibitor (e.g., EPZ015666) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA
-
Detection Reagents: Luminescence-based methyltransferase assay kit (e.g., MTase-Glo™)
-
Assay Plates: White, opaque 384-well plates suitable for luminescence readings
-
Plate Reader: Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., EPZ015666) in DMSO.
-
Further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction Setup:
-
In a 384-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).
-
Prepare a master mix containing the PRMT5/MEP50 enzyme (final concentration ~4 nM) and the histone substrate (final concentration ~2.5 µM for Histone H2A) in assay buffer.
-
Add the enzyme/substrate master mix to each well containing the test compound or control.
-
Pre-incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Methyltransferase Reaction:
-
Prepare a solution of SAM in assay buffer (final concentration ~5 µM).
-
Add the SAM solution to all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the reaction and develop the luminescent signal by adding the detection reagents from the methyltransferase assay kit according to the manufacturer's instructions. This typically involves a two-step addition of a reagent to convert the reaction product (S-adenosylhomocysteine, SAH) into a substrate for a luciferase, followed by the addition of the luciferase to generate a light signal.
-
Incubate the plate as recommended by the kit manufacturer to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity using a plate reader.
-
The luminescent signal is inversely proportional to the amount of SAH produced, and therefore, directly proportional to the inhibition of PRMT5 activity.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data as a function of the inhibitor concentration and fit the curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of PRMT5 Inhibition on Symmetric Dimethylarginine (SDMA) Levels
Disclaimer: The specific compound "PRMT5-IN-37" was not identified in publicly available scientific literature. This guide therefore focuses on the well-documented effects of potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors on symmetric dimethylarginine (SDMA) levels, using data from representative molecules to illustrate the mechanism and consequences of PRMT5 inhibition.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification, resulting in symmetric dimethylarginine (SDMA), is crucial for regulating key cellular processes including gene transcription, RNA splicing, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 is implicated in numerous cancers, making it a prominent therapeutic target. The development of small molecule inhibitors against PRMT5 has provided valuable tools to probe its function and offers a promising avenue for oncology therapeutics. A direct and quantifiable pharmacodynamic biomarker of PRMT5 inhibition is the reduction of global SDMA levels within cells. This guide details the mechanism of PRMT5, the effect of its inhibition on SDMA, and the experimental protocols used to quantify this effect.
The PRMT5-SDMA Signaling Axis
PRMT5, in complex with cofactors like MEP50 (Methylosome Protein 50), catalyzes the transfer of two methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of specific arginine residues on substrate proteins.[1][2][4] This reaction produces a symmetrically dimethylated arginine residue and S-adenosyl-L-homocysteine (SAH).[1] This process is a key post-translational modification that influences protein function and cellular signaling.
Small molecule inhibitors of PRMT5 block this catalytic activity. By preventing the methylation of its substrates, these inhibitors lead to a time- and concentration-dependent decrease in the cellular levels of SDMA-modified proteins.[5] This reduction in SDMA serves as a robust and specific biomarker for target engagement of PRMT5 inhibitors in both preclinical and clinical settings.[6]
Quantitative Effects of PRMT5 Inhibitors on SDMA Levels
The efficacy of a PRMT5 inhibitor is often characterized by its ability to reduce SDMA levels in cellular assays. This is typically measured using techniques like Western Blot or mass spectrometry. The potency of inhibitors can vary based on the compound, cell line, and treatment duration. A longer duration of treatment is often required to observe maximal SDMA reduction due to the stability and turnover rate of pre-existing methylated proteins.[5]
Below is a summary of data for representative PRMT5 inhibitors, demonstrating their effect on cell viability and SDMA reduction.
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| GSK3326595 | HCT116 (MTAP WT) | Cell Viability (10-day) | Proliferation | 164 nM | [7] |
| GSK3326595 | HCT116 (MTAP-del) | Cell Viability (10-day) | Proliferation | 200 nM | [7] |
| MRTX1719 | HCT116 (MTAP-del) | SDMA Reduction (72h washout) | SDMA Levels | 44 nM | [5] |
| MRTX1719 | T-cells | Cell Viability | Proliferation | 3.3 µM | [7] |
| EPZ015666 | MCL Cell Lines | Cell Viability | Proliferation | Nanomolar range | [8] |
| EPZ015666 | Biochemical Assay | Enzymatic Activity | Methylation | 22 nM | [8] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a given biological process. MTAP-deleted cells often show increased sensitivity to certain classes of PRMT5 inhibitors.[1][5]
Experimental Protocols
Accurate assessment of SDMA levels is critical for evaluating the pharmacodynamic effect of PRMT5 inhibitors. The Western Blot is a widely used semi-quantitative method for this purpose.
Protocol: Western Blot for Cellular SDMA Levels
Objective: To determine the relative reduction in global SDMA levels in cells following treatment with a PRMT5 inhibitor.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT116, MV4-11) in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of the PRMT5 inhibitor or vehicle control (e.g., DMSO) for a specified duration (typically 48-96 hours).[8]
-
Cell Lysis: Harvest the cells and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to generate total cell lysates.
-
Protein Quantification: Determine the protein concentration for each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (e.g., anti-SDMA antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
-
Quantify the band intensities using software such as ImageJ.[9]
-
-
Normalization: To ensure the observed changes are not due to variations in protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[8][10] Normalize the SDMA signal to the loading control signal for each sample.
Conclusion
The inhibition of PRMT5 leads to a robust and measurable decrease in cellular SDMA levels, confirming it as a critical biomarker for assessing inhibitor activity. The protocols and data presented herein provide a foundational framework for professionals in drug development and biomedical research to design experiments, interpret results, and advance the study of PRMT5-targeted therapies. The consistent correlation between PRMT5 inhibition and SDMA reduction underscores the therapeutic potential of targeting this pathway in oncology and other diseases where PRMT5 is overactive.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PRMT5 in Immuno-Oncology | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. panomebio.com [panomebio.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of PRMT5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, a promising class of molecules in oncology research. Due to the limited publicly available data for the specific compound PRMT5-IN-37, this document focuses on the broader class of PRMT5 inhibitors, presenting representative data and experimental protocols to guide research and development efforts.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2][3] PRMT5 inhibitors are small molecules designed to block the enzymatic function of PRMT5, thereby inducing cancer cell death and impeding tumor growth.[1]
Quantitative Cytotoxicity Data
| Compound Name | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PRMT5-IN-19 | - | - | 23.9 (biochemical), 47 (AlphaLISA) | [1] |
| PRMT5-IN-50 | HCT116-MTAPdel | Colorectal Cancer | 19 | [1] |
| PRMT5-IN-50 | HCT116-MTAPwt | Colorectal Cancer | 1620 | [1] |
| Navlimetostat | - | - | 3.6 (PRMT5-MTA), 20.5 (PRMT5) | [1] |
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro cytotoxicity of a PRMT5 inhibitor using a cell viability assay. This protocol is based on standard laboratory procedures for similar compounds.
Cell Viability Assay (MTS-based)
Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the PRMT5 inhibitor in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve from 0.01 µM to 50 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PRMT5 inhibitor or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for cytotoxicity testing.
References
Methodological & Application
Application Notes and Protocols for PRMT5 Inhibitor Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[3][4][5] Dysregulation of PRMT5 activity is frequently observed in a variety of human cancers, where it is often associated with increased cell proliferation, survival, and poor prognosis.[6][7] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer drug development. These application notes provide detailed protocols for utilizing a potent and selective PRMT5 inhibitor for in vitro cell culture studies.
Quantitative Data Summary
The following tables summarize the representative in vitro efficacy of a selective PRMT5 inhibitor across various cancer cell lines. The data is a composite representation based on publicly available information for potent PRMT5 inhibitors.
Table 1: Growth Inhibition (IC50) of a Representative PRMT5 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 6 days |
|---|---|---|
| Z-138 | Mantle Cell Lymphoma | <10 |
| Granta-519 | Mantle Cell Lymphoma | <10 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 |
| HBL-1 | Diffuse Large B-cell Lymphoma | <20 |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 |
| HCT116 | Colorectal Cancer | Variable |
| SW480 | Colorectal Cancer | Variable |
| MCF-7 | Breast Cancer | Variable |
Note: IC50 values can vary depending on the specific inhibitor, cell line, and assay conditions.
Table 2: Effect of PRMT5 Inhibition on Cell Cycle and Apoptosis
| Cell Line | Treatment Concentration | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| Mantle Cell Lymphoma Lines | 10-100 nM | G1 Arrest | Significant Increase |
| Colorectal Cancer Lines | 50-500 nM | G1/S Arrest | Moderate Increase |
| Breast Cancer Lines | 100-1000 nM | G1 Arrest | Variable |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Z-138, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[8]
-
Incubate the plate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[8]
Western Blot Analysis for Target Engagement and Pathway Modulation
This protocol is for detecting changes in protein expression and methylation levels following treatment with a PRMT5 inhibitor.
Materials:
-
Cell lysates from PRMT5 inhibitor-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and time points.
-
Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[2]
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[8]
-
Quantify band intensities and normalize to the loading control.[8]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by a PRMT5 inhibitor.
Materials:
-
Cells treated with PRMT5 inhibitor and controls
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[2]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2]
Mandatory Visualizations
Caption: PRMT5 signaling pathways and the mechanism of its inhibition.
Caption: A typical experimental workflow for evaluating PRMT5 inhibitors.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PRMT5 Inhibitors in In Vivo Mouse Models
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][4] This document provides a detailed overview of the PRMT5 signaling pathway and general protocols for the in vivo evaluation of PRMT5 inhibitors in mouse models.
PRMT5 Signaling Pathway
PRMT5 is a key regulator of diverse signaling pathways that are often hijacked in cancer. Its inhibition can impact cell proliferation, survival, and differentiation.[5][6] Key pathways influenced by PRMT5 include growth factor signaling (e.g., EGFR, FGFR), NF-κB, and TGFβ signaling.[5][7] PRMT5 can also regulate the expression and activity of proteins involved in cell cycle control and apoptosis.[4]
Caption: Overview of the PRMT5 signaling pathway and its downstream effects.
In Vivo Dosing and Administration of PRMT5 Inhibitors
The dosage and administration route for PRMT5 inhibitors can vary significantly depending on the specific compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes dosages and administration routes for several reported PRMT5 inhibitors in mouse models. This information can serve as a starting point for designing studies with PRMT5-IN-37.
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| LLY-283 | Intracranial GBM | Not Specified | Not Specified | Not Specified | [8] |
| PRT382 | Mantle Cell Lymphoma CDX | 5 mg/kg | Not Specified | Daily | [9] |
| 10 mg/kg | Not Specified | Every other day | [9] | ||
| 10 mg/kg | Not Specified | 4 days on, 3 days off | [9] | ||
| YQ36286 | Mantle Cell Lymphoma Xenograft | Not Specified | Oral | Daily for 21 days | [10] |
| EPZ015666 | Ligature-induced Periodontitis | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Preparation of PRMT5 Inhibitor Formulation
Note: The optimal formulation for this compound must be determined experimentally. The following is a general protocol that may be adapted.
-
Vehicle Selection: Common vehicles for oral administration in mice include 0.5% methylcellulose (B11928114) in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. For intraperitoneal injection, sterile saline or PBS with a low percentage of a solubilizing agent like DMSO or Cremophor EL is often used.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If necessary, first dissolve the compound in a small amount of a suitable solvent (e.g., DMSO).
-
Gradually add the vehicle to the dissolved compound while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare the formulation fresh daily before administration to ensure stability.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft model.
Caption: General workflow for an in vivo xenograft efficacy study.
Protocol:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment and Monitoring:
-
Administer the PRMT5 inhibitor or vehicle according to the predetermined dose, route, and schedule.
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined study duration, or signs of toxicity.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.
-
PD analysis can include Western blotting for PRMT5 substrate methylation (e.g., sDMA on histones) or immunohistochemistry.
-
PK analysis will determine the concentration of the drug in plasma and tumor tissue over time.
-
Toxicity Assessment
It is crucial to assess the potential toxicity of any new PRMT5 inhibitor. Dose-limiting toxicities for some PRMT5 inhibitors have included thrombocytopenia, anemia, and neutropenia.[4]
Recommendations for Toxicity Monitoring:
-
Body Weight: Monitor body weight at least three times a week. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Complete Blood Count (CBC): At the end of the study, or at interim time points, collect blood for CBC analysis to assess effects on hematopoietic lineages.
-
Histopathology: Collect major organs (e.g., liver, spleen, bone marrow) for histopathological examination to identify any treatment-related changes.
By following these guidelines and adapting them to the specific properties of this compound, researchers can effectively evaluate its in vivo efficacy and safety profile in preclinical mouse models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 inhibition modulates murine dendritic cells activation by inhibiting the metabolism switch: a new therapeutic target in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Representative PRMT5 Inhibitor in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search for the specific compound "PRMT5-IN-37" did not yield any publicly available data. Therefore, these application notes and protocols are based on the principles of PRMT5 inhibition in leukemia and utilize data from well-characterized, representative PRMT5 inhibitors such as HLCL-61 and PJ-68. The experimental conditions and expected outcomes may need to be optimized for any specific, proprietary PRMT5 inhibitor.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Overexpression of PRMT5 has been observed in various hematologic malignancies, including Acute Myeloid Leukemia (AML) and Chronic Myelogenous Leukemia (CML), where it contributes to leukemogenesis and the maintenance of leukemia stem cells.[2][4][5] Inhibition of PRMT5 has emerged as a promising therapeutic strategy for these cancers.[1][2] These application notes provide a detailed guide for researchers on the use of a representative PRMT5 inhibitor in leukemia cell line-based research.
Mechanism of Action of PRMT5 in Leukemia
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][6] In leukemia, PRMT5's oncogenic role is mediated through several mechanisms:
-
Epigenetic Regulation: PRMT5-mediated symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s) leads to the repression of tumor suppressor genes.[1][4]
-
Signaling Pathway Modulation: PRMT5 can influence key oncogenic signaling pathways. For instance, in AML, PRMT5 can suppress the expression of microRNA-29b (miR-29b), leading to increased levels of the transcription factor Sp1.[2][4] This, in turn, can drive the expression of FMS-like tyrosine kinase 3 (FLT3), a critical driver of AML cell proliferation and survival.[2][4] In CML, PRMT5 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal of leukemia stem cells.[5][7]
-
RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome. Its inhibition can lead to widespread splicing defects, affecting the expression of numerous genes essential for leukemia cell survival.[1]
Quantitative Data on PRMT5 Inhibition in Leukemia Cell Lines
The following tables summarize the effects of representative PRMT5 inhibitors on various leukemia cell lines, as reported in the literature.
Table 1: In Vitro Efficacy of a Representative PRMT5 Inhibitor (HLCL-61) in AML Cell Lines
| Cell Line | Type | IC50 (µM, 72h) | Key Findings | Reference |
| MV4-11 | FLT3-ITD AML | ~5 | Dose-dependent decrease in cell viability and colony formation. | [4] |
| THP-1 | FLT3-WT AML | ~7.5 | Induction of apoptosis and differentiation. | [4] |
| Primary AML Blasts | FLT3-ITD and FLT3-WT | Variable | Reduced proliferation and colony-forming ability. | [4] |
Table 2: Effects of a Representative PRMT5 Inhibitor (PJ-68) on CML Leukemia Stem Cells
| Cell Type | Parameter | Effect of PJ-68 | Key Findings | Reference |
| CML CD34+ cells | Viability | Decreased | Reduced survival and serial replating capacity. | [5] |
| CML CD34+ cells | Apoptosis | Increased | Induced programmed cell death in leukemia stem cells. | [5] |
| CML CD34+ cells | Wnt/β-catenin signaling | Inhibited | Depletion of DVL3 and downstream targets. | [5][7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of a PRMT5 inhibitor in a leukemia cell line.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PRMT5 inhibitor on leukemia cell proliferation.
Materials:
-
Leukemia cell line of interest (e.g., MV4-11, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
PRMT5 inhibitor stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the PRMT5 inhibitor.
Materials:
-
Leukemia cells treated with the PRMT5 inhibitor and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat leukemia cells with the PRMT5 inhibitor at various concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To assess the effect of the PRMT5 inhibitor on the protein levels of PRMT5 targets and downstream signaling molecules.
Materials:
-
Leukemia cells treated with the PRMT5 inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-H3R8me2s, anti-H4R3me2s, anti-Sp1, anti-FLT3, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the PRMT5 inhibitor and vehicle control.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling pathway in Acute Myeloid Leukemia.
Caption: Experimental workflow for evaluating a PRMT5 inhibitor.
References
- 1. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma [mdpi.com]
- 7. Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRMT5 Inhibition in Glioblastoma Multiforme Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PRMT5 inhibitors for the study of glioblastoma multiforme (GBM). The protocols and data presented are based on published research on various PRMT5 inhibitors and provide a framework for investigating their therapeutic potential.
Introduction to PRMT5 in Glioblastoma
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] In the context of glioblastoma, PRMT5 is frequently overexpressed, and its elevated expression is inversely correlated with patient survival.[1][3][4] This makes PRMT5 a compelling therapeutic target for this aggressive and challenging brain tumor.[1][3]
Inhibition of PRMT5 in GBM models has been shown to induce apoptosis in differentiated GBM cells and senescence in glioblastoma stem-like cells (GSCs).[1][4] Furthermore, targeting PRMT5 can lead to cell cycle arrest, disrupt splicing processes essential for tumor cell proliferation, and impair DNA damage repair pathways, potentially sensitizing tumors to standard-of-care chemotherapeutics like temozolomide (B1682018) (TMZ).[3][4][5][6]
Mechanism of Action of PRMT5 Inhibitors in GBM
PRMT5 inhibitors exert their anti-tumor effects in glioblastoma through several key mechanisms:
-
Induction of Apoptosis and Senescence: Treatment with PRMT5 inhibitors can lead to programmed cell death (apoptosis) in the bulk of differentiated GBM cells, while pushing the more resilient glioblastoma stem-like cells into a state of irreversible growth arrest known as senescence.[1]
-
Cell Cycle Arrest: Inhibition of PRMT5 often results in a G1 phase cell cycle arrest, preventing the cancer cells from proliferating.[3][7]
-
Disruption of RNA Splicing: PRMT5 is critical for the proper functioning of the spliceosome. Its inhibition leads to widespread splicing defects, particularly affecting genes involved in cell cycle progression and survival.[5][6]
-
Impairment of DNA Damage Repair: PRMT5 plays a role in DNA double-strand break repair pathways, including homologous recombination.[4] By inhibiting PRMT5, cancer cells become more vulnerable to DNA damaging agents like temozolomide.[4][8]
-
Modulation of Key Signaling Pathways: PRMT5 has been shown to regulate critical oncogenic signaling pathways in GBM, including the EGFR/ERK1/2 and PI3K/AKT pathways.[2][9][10] It can also regulate the expression of tumor suppressors like PTEN.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on PRMT5 inhibitors in glioblastoma models.
Table 1: In Vitro Efficacy of PRMT5 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| CMP5 | GBMNS-30 | MTT Assay | Cell Viability (IC50) | ~5 µM at 72h | [1] |
| LLY-283 | GSC040815, GSC082209 | CellTiter-Glo | Cell Viability (IC50) | Not specified, but significant reduction in viability | [4] |
| LLY-283 + TMZ | GBMNS | CellTiter-Glo | Cytotoxic Effect | At least 25-fold reduction in TMZ IC50 | [8] |
| Trametinib (B1684009) + PRMT5 depletion | GBMNS | Cell Viability Assay | Cytotoxic Effect | At least 2-fold decrease in trametinib IC50 | [10] |
Table 2: Effects of PRMT5 Inhibition on Cell Cycle and Apoptosis in Glioblastoma
| Treatment | Cell Line | Effect | Observation | Reference |
| PRMT5 knockdown | GBMNS | Cell Cycle | G1 Arrest | [7] |
| LLY-283 | GBMNS | Cell Cycle | Abrogation of TMZ-induced G2/M arrest | [4] |
| CMP5 | Differentiated GBM cells | Apoptosis | Induction of apoptosis | [1] |
| LLY-283 + TMZ | GBMNS | Apoptosis | Increased Caspase 3/7 activity | [4][8] |
| PRMT5 depletion + Trametinib | GBMNS | Cell Cycle | 3-10% increase in G1 subpopulation | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived neurospheres)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of a PRMT5 inhibitor on the expression and phosphorylation of key signaling proteins.
Materials:
-
Glioblastoma cells treated with PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: siRNA-mediated Knockdown of PRMT5
This protocol describes the transient knockdown of PRMT5 expression using small interfering RNA.
Materials:
-
Glioblastoma neurospheres (GBMNS)
-
PRMT5-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Plate GBMNS in a 6-well plate.
-
In a separate tube, dilute the siRNA (e.g., 50 pmol) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells in a dropwise manner.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, or for use in functional assays).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling pathways in glioblastoma.
Caption: Experimental workflow for studying PRMT5 inhibitors.
Caption: Logical relationships of PRMT5 inhibition effects.
References
- 1. PRMT5 as a druggable target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5-PTEN molecular pathway regulates senescence and self-renewal of primary glioblastoma neurosphere cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for PRMT5-IN-37 in Breast Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in various cancers, including breast cancer, making it a compelling target for therapeutic development.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification on both histone and non-histone proteins, thereby influencing a multitude of cellular processes such as gene transcription, RNA splicing, signal transduction, and the DNA damage response.[3][4] In breast cancer, elevated PRMT5 expression is often associated with poor prognosis.[2] It plays a significant role in promoting cell proliferation, survival, and the maintenance of breast cancer stem cells (BCSCs).[5]
PRMT5-IN-37 is a potent and selective small molecule inhibitor of PRMT5. These application notes provide a comprehensive overview of the proposed use of this compound in breast cancer research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes based on the known functions of PRMT5.
Disclaimer: As of the latest literature search, specific public data for a compound designated "this compound" is not available. The following application notes, protocols, and data are based on the established role of PRMT5 in breast cancer and the characteristics of other well-documented PRMT5 inhibitors (e.g., EPZ015666, GSK3326595). Researchers should validate these protocols for their specific molecule of interest.
Mechanism of Action
PRMT5, in complex with its cofactor MEP50 (Methylosome Protein 50), catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates.[6] This methylation can lead to the transcriptional repression of tumor suppressor genes and the activation of oncogenic pathways. This compound is hypothesized to be an ATP-competitive or substrate-competitive inhibitor that binds to the active site of PRMT5, preventing the methylation of its target proteins.[3] By inhibiting PRMT5's enzymatic activity, this compound can modulate various signaling pathways implicated in breast cancer pathogenesis.
Key PRMT5-Regulated Signaling Pathways in Breast Cancer
Several critical signaling pathways are regulated by PRMT5 in breast cancer, making them key areas of investigation when studying the effects of PRMT5 inhibitors.
-
Wnt/β-catenin Signaling: PRMT5 can promote Wnt/β-catenin signaling by epigenetically silencing its antagonists, DKK1 and DKK3. This leads to the increased expression of proliferation-associated genes like c-MYC and CYCLIN D1.[6]
-
EGFR/MAPK Signaling: PRMT5 can stabilize and activate key transcription factors like KLF4 and KLF5, which in turn promote oncogenic pathways including EGF/EGFR and MAPK, leading to increased cell proliferation and metastasis.[6]
-
Ferroptosis Regulation: In triple-negative breast cancer (TNBC), PRMT5 can methylate and stabilize KEAP1, leading to the inhibition of the NRF2/HMOX1 pathway. This promotes resistance to ferroptosis, a form of iron-dependent cell death.[6][7]
-
Breast Cancer Stem Cell (BCSC) Maintenance: PRMT5 is crucial for the survival and self-renewal of BCSCs, in part through the epigenetic regulation of the transcription factor FOXP1.[2]
-
Endocrine Resistance: In ERα-positive breast cancer, nuclear PRMT5 has been identified as a biomarker for sensitivity to tamoxifen (B1202). Tamoxifen can stimulate PRMT5-mediated methylation of ERα, which is important for its transcriptional repression.[8] Furthermore, PRMT5 has been identified as a potential target in CDK4/6 inhibitor-resistant, ER+/RB-deficient breast cancer.[5]
Data Presentation
The following tables summarize representative quantitative data for potent PRMT5 inhibitors in breast cancer cell lines, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Efficacy of Representative PRMT5 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Subtype | IC50 (nM) | Assay Type | Reference |
| EPZ015666 | MCF-7 | Luminal A | ~30 (biochemical) | Radioactive Methyltransferase Assay | |
| Pemrametostat (GSK3326595) | ER+/RB-deficient cells | Luminal | Synergistic with fulvestrant | Cell Viability Assay | [5] |
| Compound 15 (Degrader) | MCF-7 | Luminal A | DC50 = 1100 | Western Blot for PRMT5 levels |
Note: IC50 values are highly dependent on the assay conditions and cell line used.
Mandatory Visualizations
Caption: PRMT5 signaling pathways in breast cancer and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound in breast cancer.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on PRMT5 target engagement (i.e., reduction of symmetric dimethylarginine levels) and downstream signaling pathways.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-sDMA, anti-PRMT5, anti-β-catenin, anti-c-MYC, anti-Cyclin D1, anti-KEAP1, anti-NRF2, anti-H4R3me2s, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat breast cancer cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression and methylation status.
Mammosphere Formation Assay
Objective: To evaluate the effect of this compound on the self-renewal capacity of breast cancer stem cells.
Materials:
-
Breast cancer cells
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Dissociate breast cancer cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or vehicle.
-
Incubate for 7-14 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) and analyze their size.
-
To assess self-renewal, collect, dissociate, and re-plate the primary mammospheres for a second generation under the same conditions.
In Vivo Xenograft Study
Objective: To determine the anti-tumor efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject breast cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for sDMA levels) and histological examination.
-
Monitor for any signs of toxicity throughout the study.
Conclusion
PRMT5 is a well-validated therapeutic target in breast cancer. This compound, as a putative potent PRMT5 inhibitor, holds significant promise for the treatment of various breast cancer subtypes. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical breast cancer models. These studies will be crucial in elucidating its therapeutic potential and advancing its development as a novel anti-cancer agent.
References
- 1. Linking PRMT5 to breast cancer stem cells: New therapeutic opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. PRMT5 reduces immunotherapy efficacy in triple-negative breast cancer by methylating KEAP1 and inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear PRMT5 is a biomarker of sensitivity to tamoxifen in ERα+ breast cancer | EMBO Molecular Medicine [link.springer.com]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRMT5-IN-37 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2] Overexpressed in a variety of malignancies, including lung, breast, colorectal, and pancreatic cancers, PRMT5 plays a crucial role in regulating key cellular processes such as cell cycle progression, DNA damage repair, and RNA splicing.[1][2] Inhibition of PRMT5 has been shown to sensitize cancer cells to the cytotoxic effects of traditional chemotherapy, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.[2][3] This document provides detailed application notes and protocols for investigating the synergistic potential of PRMT5-IN-37, a representative PRMT5 inhibitor, in combination with standard-of-care chemotherapy agents.
Mechanism of Action: The Synergy of PRMT5 Inhibition and Chemotherapy
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification impacts numerous cellular functions that contribute to cancer cell survival and proliferation. The combination of a PRMT5 inhibitor, such as this compound, with chemotherapy leverages a multi-pronged attack on cancer cells.
Chemotherapeutic agents, such as cisplatin, gemcitabine (B846), and irinotecan (B1672180), primarily function by inducing DNA damage, thereby triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, cancer cells can develop resistance by upregulating DNA damage repair pathways.
The synergistic effect of combining PRMT5 inhibition with chemotherapy stems from the following mechanisms:
-
Impaired DNA Damage Response: PRMT5 is involved in the DNA damage response (DDR) pathway. Inhibition of PRMT5 can lead to a deficiency in DNA repair, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy.[3][5] Preclinical studies have shown that depletion of PRMT5 results in increased DNA damage in response to gemcitabine and paclitaxel (B517696) treatment.[3]
-
Induction of a Mismatch Repair-Deficient-Like State: In microsatellite-stable colorectal cancer, inhibition of PRMT5 in combination with irinotecan (CPT-11) has been shown to induce a state resembling mismatch repair deficiency. This leads to the release of cytosolic double-stranded DNA, which in turn activates the cGAS-STING signaling pathway, enhancing anti-tumor immunity.[6][7]
-
Modulation of Apoptosis: PRMT5 can regulate the expression of anti-apoptotic proteins. By inhibiting PRMT5, the threshold for apoptosis is lowered, making chemotherapy-induced cell death more effective.
-
Cell Cycle Dysregulation: PRMT5 plays a role in cell cycle progression.[2] Its inhibition can cause cell cycle arrest, potentially synchronizing cancer cells in a phase where they are more vulnerable to the effects of certain chemotherapy drugs.
Caption: Synergistic mechanism of PRMT5 inhibition and chemotherapy.
Quantitative Data Summary
The following tables summarize preclinical data from studies investigating the combination of PRMT5 inhibitors with chemotherapy in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of PRMT5 Inhibitors and Chemotherapy
| Cancer Type | Cell Line | PRMT5 Inhibitor | Chemotherapy | IC50 (Inhibitor Alone) | IC50 (Chemo Alone) | Combination Effect | Reference |
| Lung Cancer | A549 | AMI-1 | Cisplatin | ~10 µM (48h) | 23.4 µM (72h) | Synergistic | [8] |
| Triple-Negative Breast Cancer | BT20 | EPZ015938 | Cisplatin | >10 µM | ~5 µM | Synergistic (CI < 1) | [9] |
| Triple-Negative Breast Cancer | MDA-MB-468 | EPZ015938 | Cisplatin | ~1 µM | ~2.5 µM | Synergistic (CI < 1) | [9] |
Table 2: In Vivo Efficacy of PRMT5 Inhibition in Combination with Chemotherapy
| Cancer Type | Model | PRMT5 Inhibitor/Depletion | Chemotherapy | Outcome | Reference |
| Pancreatic Cancer | Orthotopic PDX | PRMT5 Knockout | Gemcitabine | Significantly decreased tumor growth compared to either treatment alone. | [10] |
| Pancreatic Cancer | Metastatic PDX | Pharmacologic PRMT5 Inhibitor | Gemcitabine + Paclitaxel | Lower final tumor weight and fewer metastatic tumors. | [10] |
| Colorectal Cancer (MSS) | Syngeneic Mouse Model | GSK3326595 | Irinotecan (CPT-11) | Enhanced anti-tumor efficacy and increased survival. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound and a chemotherapeutic agent, both alone and in combination.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent (dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[12]
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination studies, use a fixed-ratio or a matrix design. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
Protocol 2: In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with chemotherapy in a subcutaneous or orthotopic patient-derived xenograft (PDX) model.[5][10]
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cells or PDX tumor fragments
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse. For PDX models, implant a small tumor fragment (2-3 mm³) subcutaneously.[5] For orthotopic models, implant the cells or tissue into the corresponding organ.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound and the chemotherapeutic agent via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (when control tumors reach a predetermined size or signs of toxicity appear), euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be snap-frozen for western blot analysis.
Protocol 3: Western Blot for DNA Damage Markers
This protocol is for assessing the induction of DNA damage in cells treated with this compound and chemotherapy.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-ATR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.
Protocol 4: Immunohistochemistry (IHC) for γH2AX
This protocol is for detecting DNA double-strand breaks in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody (anti-γH2AX)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[14]
-
Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.[14]
-
Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[14]
-
Blocking: Block with normal serum for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.[14]
-
Secondary Antibody and Detection: Incubate with biotinylated secondary antibody, followed by streptavidin-HRP and detection with DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify γH2AX-positive cells per high-power field to assess the level of DNA damage.[5]
Conclusion
The combination of this compound with conventional chemotherapy represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols offer a framework for researchers to investigate this synergy in preclinical models. By elucidating the underlying mechanisms and quantifying the therapeutic benefit, these studies will be instrumental in advancing this combination therapy toward clinical application.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti-TIGIT Therapy in Microsatellite-Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
Application Notes and Protocols for PRMT5-IN-37: A Potent Inducer of Apoptosis in Cancer Cells
For Research Use Only.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1] PRMT5-IN-37 is a potent and selective small molecule inhibitor of PRMT5. By blocking the catalytic activity of PRMT5, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, with a focus on the induction of apoptosis.
Mechanism of Action
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues.[2] Its activity is crucial for various cellular functions. In the context of cancer, PRMT5 is often overexpressed and contributes to tumor progression by epigenetically silencing tumor suppressor genes and modulating pro-survival signaling pathways.[3][4]
This compound functions as a protein-protein interaction (PPI) inhibitor, disrupting the essential interaction between PRMT5 and its cofactor, Methylosome Protein 50 (MEP50).[5] This disruption prevents the formation of the functional enzymatic complex, leading to a reduction in the symmetric dimethylation of PRMT5 substrates.[5] The inhibition of PRMT5 activity by this compound can lead to the reactivation of tumor suppressor genes and the downregulation of pro-survival pathways, such as the PI3K/AKT and ERK pathways, ultimately triggering apoptosis in cancer cells.
Quantitative Data
The following table summarizes the in vitro potency of a representative PRMT5 protein-protein interaction inhibitor, Prmt5-IN-17, which is analogous to this compound in its mechanism of action.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | LNCaP (Prostate Cancer) | 430.2 nM | [6] |
| IC50 (Cell Viability) | A549 (Non-Small Cell Lung Cancer) | <500 nM | [3] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point dose-response curve (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7]
-
Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol allows for the assessment of apoptosis induction by measuring the levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for Western Blotting.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Validation of PRMT5-IN-37 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][3] PRMT5-IN-37 is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5.[3] Western blot analysis is a fundamental technique to validate the on-target engagement of this compound by monitoring the methylation status of its downstream substrates and observing effects on relevant signaling pathways.[1][4]
Mechanism of Action:
PRMT5 inhibitors, like this compound, function by blocking the enzyme's methyltransferase activity. This prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[3] A direct consequence of PRMT5 inhibition is a global reduction in symmetric dimethylarginine (SDMA) levels on its target proteins.[5][6] One of the well-characterized histone marks of PRMT5 activity is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[4][7] Therefore, a decrease in this mark serves as a specific biomarker for PRMT5 inhibition.[5] Downstream signaling pathways affected by PRMT5 activity include the WNT/β-catenin and PI3K/AKT pathways.[8][9] Inhibition of PRMT5 can lead to decreased expression of key proteins in these pathways, such as Cyclin D1, c-MYC, and phosphorylated AKT (p-AKT).[5][8]
Signaling Pathway and Inhibitor Action
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. Samples can be used immediately or stored at -80°C.
Protocol 2: Western Blotting and Immunodetection
Caption: Experimental workflow for Western blot analysis.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4] Note: Use 5% BSA in TBST for phospho-antibodies.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 1 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[10]
-
Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer and then re-blocked and re-probed starting from step 3.
Data Presentation
Table 1: Recommended Primary Antibodies and Starting Dilutions for Western Blot
| Target Protein | Purpose | Recommended Starting Dilution | Expected MW | Blocking Buffer | Vendor (Example Cat#) |
| Direct Target Engagement | |||||
| Pan-SDMA | Confirms global PRMT5 inhibition | 1:1000 | N/A | 5% Milk/TBST | Cell Signaling Technology |
| H4R3me2s | Specific marker of PRMT5 activity | 1:1000 - 1:2000 | ~11 kDa | 5% Milk/TBST | Active Motif |
| PRMT5 | Total PRMT5 protein levels | 1:1000 | ~72 kDa | 5% Milk/TBST | Abcam (ab151321)[11] |
| Downstream Pathway Analysis | |||||
| Phospho-AKT (Ser473) | Assess PI3K/AKT pathway inhibition | 1:1000 | ~60 kDa | 5% BSA/TBST | Cell Signaling Technology |
| Total AKT | Control for p-AKT levels | 1:1000 | ~60 kDa | 5% Milk/TBST | Cell Signaling Technology |
| Cyclin D1 | Key cell cycle regulator | 1:1000 | ~34 kDa | 5% Milk/TBST | Cell Signaling Technology |
| c-MYC | WNT/β-catenin target | 1:1000 | ~62 kDa | 5% Milk/TBST | Cell Signaling Technology |
| Cleaved PARP | Marker of apoptosis | 1:1000 | ~89 kDa | 5% Milk/TBST | Cell Signaling Technology |
| Loading Control | |||||
| β-actin | Ensure equal protein loading | 1:2000 - 1:5000 | ~42 kDa | 5% Milk/TBST | Santa Cruz Biotechnology |
| GAPDH | Ensure equal protein loading | 1:2000 - 1:5000 | ~37 kDa | 5% Milk/TBST | Cell Signaling Technology |
Table 2: Representative Quantitative Data of PRMT5 Inhibition
| Treatment Group | Pan-SDMA Signal (Normalized to Loading Control) | H4R3me2s Signal (Normalized to Total H4) | p-AKT (Ser473) Signal (Normalized to Total AKT) | Cyclin D1 Expression (Normalized to Loading Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (10 nM) | 0.75 ± 0.08 | 0.68 ± 0.07 | 0.82 ± 0.10 | 0.79 ± 0.09 |
| This compound (100 nM) | 0.32 ± 0.05 | 0.25 ± 0.04 | 0.45 ± 0.06 | 0.41 ± 0.05 |
| This compound (1 µM) | 0.11 ± 0.03 | 0.09 ± 0.02 | 0.18 ± 0.04 | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High Background: Increase the number and duration of washing steps. Optimize blocking conditions (time, agent). Decrease primary and/or secondary antibody concentrations.[4]
-
Weak or No Signal: Confirm protein transfer was successful (e.g., with Ponceau S staining). Increase protein loading amount. Increase antibody concentrations or incubation time. Ensure the ECL substrate is fresh and active.
-
Non-specific Bands: Ensure the primary antibody is specific. Optimize antibody dilutions. Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).[4]
-
Inconsistent Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control like β-actin or GAPDH for normalization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Anti-PRMT5 antibody (ab151321) | Abcam [abcam.com]
Application Notes and Protocols for a Representative PRMT5 Inhibitor in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a promising therapeutic target for drug discovery.[3] High-throughput screening (HTS) assays are essential for identifying novel and potent PRMT5 inhibitors. This document provides detailed application notes and protocols for the use of a representative PRMT5 inhibitor, analogous to compounds like PRMT5-IN-37, in HTS campaigns. The methodologies described herein are based on established and validated assays for PRMT5 inhibitor characterization.
Data Presentation: In Vitro Potency of Representative PRMT5 Inhibitors
The following tables summarize the in vitro potency (IC50 values) of several known PRMT5 inhibitors across various cancer cell lines and biochemical assays. This data is provided to offer a comparative landscape for newly identified inhibitors.
Table 1: Biochemical IC50 Values of PRMT5 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| EPZ015666 | Radioactive | PRMT5/MEP50 | 30 | [4] |
| Compound 15 | Radioactive | PRMT5/MEP50 | 18 | [4] |
| Compound 17 | Radioactive | PRMT5/MEP50 | 12 | [4] |
| Hemiaminal 9 | Biochemical | PRMT5/MEP50 | 11 | [5] |
| Aldehyde 10 | Biochemical | PRMT5/MEP50 | 19.5 | [5] |
| 11-9F | MTase-Glo | PRMT5/MEP50 | 183 | [6] |
Table 2: Cell-Based IC50 Values of PRMT5 Inhibitors
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | 120 h | 3.09 - 7.58 | [7] |
| HLCL61 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 120 h | 13.06 - 22.72 | [7] |
| Compound 17 | LNCaP | Prostate Cancer | 72 h | 0.43 | [8] |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 72 h | 63 | [9][10] |
| SJL2-1 | Prostate Cancer Cells | Prostate Cancer | N/A | 1.56 | [11] |
Signaling Pathways and Experimental Workflows
To understand the context of PRMT5 inhibition, it is crucial to visualize its role in cellular signaling and the workflow of inhibitor screening.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 7. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of PRMT5-IN-37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of PRMT5-IN-37, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for use in animal studies. The methodologies outlined below are based on established practices for similar PRMT5 inhibitors, such as EPZ015666, in preclinical cancer models.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation. Its overexpression has been implicated in the pathogenesis of numerous cancers, making it a promising therapeutic target.[1][2] this compound and its analogs, like EPZ015666 (also known as GSK3235025), are orally bioavailable small molecules that have demonstrated significant anti-tumor activity in in vivo models, particularly in xenograft studies of hematological malignancies and solid tumors.[3][4][5]
This document offers guidance on the preparation and delivery of this compound for animal research, focusing on oral gavage, the most commonly reported and effective administration route.
Quantitative Data Summary
The following tables summarize typical dosing regimens and outcomes for the PRMT5 inhibitor EPZ015666, which can serve as a starting point for studies with this compound.
Table 1: EPZ015666 Dosing in Mantle Cell Lymphoma (MCL) Xenograft Models [6]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Study Duration |
| Z-138 | 200 mg/kg, BID, oral | >93% | 21 days |
| Maver-1 | 200 mg/kg, BID, oral | >70% | 21 days |
| Granta-519 | 200 mg/kg, BID, oral | 45% | 18 days |
Table 2: EPZ015666 Dosing in HTLV-1-Transformed T-Cell Line Xenograft Models [3][7]
| Xenograft Model | Dosing Regimen | Outcome |
| SLB-1 | 25 or 50 mg/kg, BID, oral | Significantly enhanced survival |
| ATL-ED | 25 or 50 mg/kg, BID, oral | Decreased overall tumor burden |
Table 3: EPZ015666 Dosing in a Cervical Cancer Xenograft Model [4]
| Xenograft Model | Dosing Regimen | Outcome |
| HeLa-Luc-D3H2LN | 200 mg/kg, BID, oral | Significant reduction in tumor growth |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a standard vehicle for oral administration to rodents.
Materials:
-
This compound (powder)
-
Vehicle: 0.5% Methylcellulose (B11928114) (MC) in sterile water
-
Sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 0.2 mL gavage volume) and the number of animals, calculate the total mass of this compound and the total volume of vehicle needed.
-
Prepare the 0.5% Methylcellulose vehicle. Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat and stir until the methylcellulose is fully dissolved. Allow the solution to cool to room temperature.
-
Weigh this compound. Accurately weigh the calculated amount of this compound powder.
-
Prepare the suspension.
-
Place the weighed this compound into a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This helps to ensure the powder is adequately wetted.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a homogenous suspension.
-
Place a sterile magnetic stir bar in the tube and stir the suspension on a stir plate for at least 30 minutes before administration to ensure uniformity.
-
-
Storage. The formulation should ideally be prepared fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, ensure the suspension is brought back to room temperature and thoroughly resuspended by stirring or vortexing.
Protocol 2: Administration of this compound by Oral Gavage in Mice
This protocol outlines the procedure for administering the prepared this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation.
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the gavage.
-
-
Dose Preparation.
-
Ensure the this compound suspension is homogenous by vortexing or inverting the tube immediately before drawing up the dose.
-
Draw the calculated volume into the syringe.
-
-
Gavage Administration.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue towards the esophagus.
-
Allow the mouse to swallow the tip of the needle before advancing it further.
-
Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[2]
-
Return the animal to its cage and continue to monitor according to the experimental protocol.
-
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a PRMT5 inhibitor xenograft study.
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
Troubleshooting & Optimization
improving PRMT5-IN-37 solubility in DMSO
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of PRMT5-IN-37 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to support your research.
Troubleshooting & FAQs: Enhancing this compound Solubility in DMSO
Issues with the solubility of small molecule inhibitors are a common challenge in experimental settings. This section provides a question-and-answer guide to address potential problems with dissolving this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you are observing incomplete dissolution or precipitation of this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many organic compounds.[1]
-
Gentle Heating: Warm the solution to 37°C for 10-15 minutes. A slight increase in temperature can often aid in the dissolution of the compound.[1]
-
Sonication: Use an ultrasonic bath to sonicate the solution. This can help to break down any clumps of powder and increase the surface area for dissolution.[1][2][3]
-
Vortexing: Vigorous vortexing can also help to ensure the compound is fully dispersed and dissolved.
Q2: I see a precipitate in my this compound stock solution after storing it at -20°C or -80°C. Has the compound degraded?
A2: Precipitation upon cooling is a common occurrence and does not necessarily indicate degradation of the compound. It is more likely that the compound has crystallized out of the solution due to the decrease in temperature. To redissolve the compound, you can warm the vial to 37°C and vortex or sonicate until the solution is clear before use.[1]
Q3: What is the maximum recommended concentration for PRMT5 inhibitors in DMSO?
| PRMT5 Inhibitor | Solubility in DMSO | Molar Concentration (mM) | Notes |
| PRMT5-IN-30 | 50 mg/mL | 134.62 | May require ultrasonication.[1][2] |
| A PRMT5:MEP50 PPI inhibitor | 200 mg/mL | 464.62 | May require ultrasonication. |
| PRMT5-IN-2 | 125 mg/mL | 316.63 | May require ultrasonication.[3] |
| EPZ015666 | > 19.2 mg/mL | - | - |
Q4: How should I prepare my stock and working solutions to avoid precipitation in aqueous buffers?
A4: When diluting a DMSO stock solution into an aqueous buffer for cell-based assays or other experiments, precipitation can occur. To minimize this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
Rapid Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer.
-
Low DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adsorption microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes and vortex again.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage:
Visualizations
PRMT5 Signaling Pathway and Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in regulating various cellular processes, including gene transcription, cell proliferation, and signal transduction. PRMT5 often functions in a complex with other proteins, such as MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.
PRMT5 has been shown to influence several cancer-related signaling pathways, including the ERK and AKT pathways. By methylating key components of these pathways, PRMT5 can modulate their activity and contribute to tumorigenesis. Inhibitors of PRMT5, such as this compound, are being investigated as potential therapeutic agents for various cancers.
Experimental Workflow for Assessing this compound Solubility and Activity
The following diagram outlines a general workflow for preparing this compound and assessing its activity in a cell-based assay. Proper dissolution is a critical first step for obtaining reliable and reproducible results.
References
PRMT5-IN-37 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PRMT5-IN-37 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and signal transduction.[3][4] By inhibiting PRMT5, this compound can modulate these pathways, making it a valuable tool for studying cellular processes and a potential therapeutic agent in diseases where PRMT5 is overexpressed, such as in certain cancers.[5][6][7]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, reconstitute the lyophilized this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a concentration of 1-10 mM.[8] Ensure the compound is fully dissolved by vortexing or gentle sonication.[8] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[8]
Q3: What is the recommended final concentration of this compound in cell culture?
The optimal final concentration of this compound will vary depending on the cell line and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the effective concentration for your system. A starting point could be in the low micromolar range. Always include a vehicle control (e.g., DMSO) at the same final concentration as the solvent in your experimental samples, typically less than 0.1%.[8]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The final concentration exceeds the aqueous solubility of this compound. | - Lower the final working concentration.[9] - Optimize the dilution by pre-warming the media to 37°C and adding the compound dropwise while gently mixing.[9] - Perform a serial dilution in pre-warmed media instead of a single large dilution.[9] |
| Rapid Degradation of Compound | Inherent instability in aqueous solution at 37°C or interaction with media components. | - Perform a stability check in a simpler buffer like PBS to assess inherent stability.[10] - Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[10] - Analyze stability in different types of cell culture media.[10] |
| High Variability Between Replicates | Inconsistent sample handling, pipetting errors, or incomplete solubilization of the stock solution. | - Ensure precise and consistent timing for sample collection and processing. - Use calibrated pipettes and ensure a homogenous cell suspension.[8] - Visually inspect the stock solution for any precipitate before use.[9] |
| No Observable Effect | The compound may be inactive due to degradation, incorrect concentration, or insufficient incubation time. | - Verify the activity of the compound with a positive control. - Perform a dose-response experiment over a wider concentration range.[8] - Optimize the incubation time.[8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or 24-well plates
-
Acetonitrile (B52724) (cold, with internal standard)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration (e.g., 10 µM).[10]
-
Incubation: Aliquot the prepared media into triplicate wells of a 24-well plate or microcentrifuge tubes.[10] Incubate at 37°C in a humidified incubator with 5% CO₂.[10]
-
Time Points: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.[10]
-
Sample Processing: To each aliquot, add a threefold excess of cold acetonitrile containing an internal standard to precipitate proteins.[9][10] Vortex and centrifuge at high speed to pellet the precipitated proteins.[9]
-
Analysis: Transfer the supernatant to HPLC vials for analysis by a validated HPLC or LC-MS method.[10]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.[9]
Illustrative Data Presentation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.00 | 100 |
| 2 | 9.85 | 98.5 |
| 4 | 9.62 | 96.2 |
| 8 | 9.25 | 92.5 |
| 24 | 8.10 | 81.0 |
| 48 | 6.58 | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics.[9] |
Visualizations
PRMT5 Signaling Pathway
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Compound Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of PRMT5-IN-37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PRMT5-IN-37. The following information is designed to help users identify and mitigate potential off-target effects to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a Type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound can modulate a variety of cellular processes, including gene transcription, RNA splicing, and signal transduction, which are often dysregulated in diseases like cancer.[1]
Q2: I'm observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A2: Inconsistent IC50 values are a common issue that can arise from several factors.[2] These can be broadly categorized into compound integrity and assay conditions.
-
Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent. Visually inspect for any precipitate in your stock solutions.[2]
-
Storage and Stability: Store stock solutions at -80°C for long-term stability and minimize freeze-thaw cycles by preparing single-use aliquots.[2][3] Degradation of the compound over time can lead to a loss of activity.
-
Purity: If you suspect batch-to-batch variability, it is advisable to confirm the purity of your compound using analytical methods such as HPLC-MS.[2]
-
-
Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and inhibitor sensitivity can change over time.[2]
-
Cell Density: Ensure consistent cell seeding density across experiments, as this can influence the apparent potency of the inhibitor.[2]
-
Serum Concentration: Variations in serum concentration in the cell culture media can affect inhibitor activity.[2]
-
Q3: My biochemical assay shows potent inhibition of PRMT5, but the cellular potency of this compound is much weaker. Why might this be?
A3: A discrepancy between biochemical and cellular potency is a frequent observation with small molecule inhibitors. Several factors can contribute to this:
-
Cellular Uptake and Efflux:
-
Membrane Permeability: this compound may have poor cell permeability, limiting its access to intracellular PRMT5.
-
Efflux Pumps: The target cells may express high levels of efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell.[2]
-
-
Target Engagement: It is crucial to confirm that this compound is engaging with PRMT5 within the cell. This can be assessed by measuring the methylation status of known PRMT5 substrates.[2]
Q4: I'm observing a phenotype that is not consistent with the known functions of PRMT5. How can I determine if this is an off-target effect?
A4: Observing an unexpected phenotype is a strong indication of potential off-target effects. A systematic approach is necessary to investigate this possibility.
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target in your cellular model. A reduction in the symmetric dimethylation of known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s), is a good indicator of on-target activity.[2]
-
Selectivity Profiling: Assess the selectivity of this compound against other methyltransferases and a panel of kinases to identify potential off-target interactions.[2]
-
Control Experiments:
-
Use a Structurally Unrelated PRMT5 Inhibitor: Comparing the phenotype induced by this compound with that of a structurally distinct PRMT5 inhibitor can help differentiate on-target from off-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PRMT5. If the phenotype observed with this compound is recapitulated by genetic knockdown of PRMT5, it provides strong evidence for an on-target effect. Conversely, if the phenotype persists in PRMT5-knockout cells treated with the inhibitor, it is likely due to an off-target interaction.[2]
-
Data Presentation
To aid in the assessment of this compound selectivity, the following tables provide representative data on its activity against other methyltransferases and a panel of kinases.
Table 1: Selectivity Profile of this compound Against a Panel of Protein Methyltransferases
| Methyltransferase Target | IC50 (µM) | Selectivity vs. PRMT5 (fold) |
| PRMT5 | 0.022 | 1 |
| CARM1 (PRMT4) | >50 | >2273 |
| PRMT1 | >50 | >2273 |
| PRMT3 | >50 | >2273 |
| PRMT6 | >50 | >2273 |
| SET7 | >50 | >2273 |
| SET8 | >50 | >2273 |
| G9a | >50 | >2273 |
| SUV39H2 | >50 | >2273 |
| EZH2 | >50 | >2273 |
| MLL1 | >50 | >2273 |
| DOT1L | >50 | >2273 |
| Data is representative and based on the selectivity profile of the known PRMT5 inhibitor EPZ015666 for illustrative purposes.[4] |
Table 2: Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (nM) |
| PRMT5 (On-Target) | 15 |
| CDK2/cyclin A | >10,000 |
| GSK3β | 8,500 |
| PIM1 | >10,000 |
| ROCK1 | 5,200 |
| Aurora A | >10,000 |
| MEK1 | >10,000 |
| EGFR | 9,800 |
| VEGFR2 | 7,500 |
| This table presents hypothetical data to illustrate how the off-target kinase profile of a PRMT5 inhibitor might be displayed. |
Experimental Protocols
1. Western Blot for H4R3me2s to Confirm On-Target Activity
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of a known downstream epigenetic mark.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for symmetric dimethyl-Histone H4R3 (H4R3me2s).
-
Probe with a loading control antibody (e.g., total Histone H4 or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative reduction in H4R3me2s levels.[2]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of an inhibitor to its target protein in intact cells.[5]
-
Procedure:
-
Culture cells to the desired confluency and treat them with either this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.[5][6]
-
Analyze the amount of soluble PRMT5 in each sample by Western blotting.[6]
-
A shift in the melting curve of PRMT5 in the presence of this compound indicates direct target engagement.
-
3. siRNA-Mediated Knockdown of PRMT5
This genetic approach helps to validate that the observed cellular phenotype is a direct consequence of PRMT5 inhibition.
-
Procedure:
-
Synthesize or obtain siRNA specifically targeting human PRMT5 and a non-targeting control siRNA.
-
Transfect the cells with either PRMT5 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.[7]
-
After 48-72 hours, confirm the knockdown of PRMT5 protein levels by Western blot.
-
Treat the PRMT5-knockdown cells and control cells with this compound.
-
Assess the cellular phenotype of interest. If the phenotype is absent or significantly reduced in the PRMT5-knockdown cells treated with the inhibitor, it supports an on-target mechanism.
-
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: A logical guide for result interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PRMT5-IN-37 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRMT5-IN-37 and other PRMT5 inhibitors. Our aim is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for this compound is not showing a classic sigmoidal shape. What are the potential causes and solutions?
An ideal dose-response curve exhibits a sigmoidal shape. Deviations from this can be due to several factors:
-
Compound Solubility: this compound may have limited solubility at higher concentrations, leading to a plateau or even a decrease in response.
-
Troubleshooting:
-
Visually inspect your compound stock and working solutions for any precipitation.
-
Determine the aqueous solubility of this compound in your specific assay buffer.
-
Consider using a lower top concentration or a different solvent for your stock solution (ensure solvent compatibility with your assay).
-
-
-
Assay Interference: The compound itself might interfere with the assay components (e.g., detection reagents, enzyme stability) at high concentrations.[1]
-
Troubleshooting:
-
Run a control experiment with the highest concentration of this compound in the absence of the enzyme or substrate to check for signal interference.
-
Test the effect of the vehicle (e.g., DMSO) concentration on the assay.
-
-
-
Incomplete Inhibition: The curve may not reach 100% inhibition, suggesting partial or weak inhibition.[1]
-
Troubleshooting:
-
Extend the concentration range of this compound.
-
Verify the purity and integrity of your this compound stock.
-
Consider that this compound may be a partial inhibitor.
-
-
Q2: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
Variability in IC50 values is a common issue. Here are key factors to control:
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells.
-
Incubation Time: Use a consistent incubation time with the inhibitor.
-
-
Biochemical Assays:
-
Enzyme and Substrate Concentrations: Precisely control the concentrations of the PRMT5 enzyme and its substrate. The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.
-
Reagent Stability: Ensure all reagents, especially the enzyme and S-adenosylmethionine (SAM), are properly stored and have not degraded.
-
-
General Considerations:
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate liquid handling.
-
Plate Uniformity: Check for edge effects on your multi-well plates. Consider not using the outer wells for data points.
-
Q3: The slope of my dose-response curve is very steep (Hill slope > 1.5). What does this indicate?
A steep dose-response curve can be caused by several phenomena:
-
Stoichiometric Inhibition: This occurs when the inhibitor concentration is close to the enzyme concentration, and the inhibitor has a very high affinity (low Kd). In this "tight-binding" scenario, the IC50 becomes dependent on the enzyme concentration.[2]
-
Troubleshooting:
-
Reduce the enzyme concentration in your assay. If the IC50 value decreases with lower enzyme concentration, it suggests tight-binding inhibition.[2]
-
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to a sharp increase in inhibition over a narrow concentration range.[2]
-
Troubleshooting:
-
Include a non-ionic detergent (e.g., Triton X-100) in your assay buffer to disrupt potential aggregates.
-
Visually inspect for precipitation at high concentrations.
-
-
-
Positive Cooperativity: While less common for enzyme inhibitors, a steep slope could theoretically indicate that the binding of one inhibitor molecule increases the affinity for subsequent inhibitor molecules.
Q4: I am not observing any inhibition with this compound. What should I check?
-
Compound Integrity: Verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. Ensure it has been stored correctly.
-
Assay Viability:
-
Run a positive control with a known PRMT5 inhibitor to confirm that the assay is working correctly.
-
Check the activity of your PRMT5 enzyme.
-
-
Mechanism of Action: PRMT5 inhibitors can have different mechanisms of action (e.g., competitive with substrate or SAM, allosteric).[3] Ensure your assay conditions are suitable for the expected mechanism of this compound.
Data Presentation: Comparative IC50 Values of PRMT5 Inhibitors
The potency of PRMT5 inhibitors can vary depending on the specific compound, the assay type, and the cell line used. The following table summarizes reported IC50 values for several known PRMT5 inhibitors to provide a reference for expected potency ranges.
| Inhibitor | Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| EPZ015666 | Biochemical | PRMT5/MEP50 | 30 ± 3 | [4] |
| Compound 15 | Biochemical | PRMT5/MEP50 | 18 ± 1 | [4] |
| Compound 17 | Biochemical | PRMT5/MEP50 | 12 ± 1 | [4] |
| Compound 17 | Cell Viability | LNCaP | 430 | [5] |
| Hemiaminal 9 | Biochemical | PRMT5/MEP50 | 11 | [6] |
| C220 | Cell Proliferation | Ba/F3-EpoR-JAK2-V617F | ~25 | [7] |
| HLCL61 | Cell Viability | ATL cell lines | 3,090 - 7,580 | [8] |
Experimental Protocols
1. Biochemical IC50 Determination for this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against the PRMT5/MEP50 enzyme complex in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
This compound stock solution (e.g., in DMSO)
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Histone H4 peptide (or other suitable substrate)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Detection reagent (e.g., Methyltransferase-Glo)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of the PRMT5/MEP50 enzyme to each well of the plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of SAM and the substrate peptide.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based IC50 Determination for this compound
This protocol describes a general method for assessing the effect of this compound on the viability or proliferation of a cancer cell line.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for dose-response curve generation and IC50 determination.
Caption: Simplified PRMT5 signaling pathway and point of intervention for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PRMT5-IN-37 Toxicity in Normal Cells
Disclaimer: The following information is provided for research purposes only. The compound "PRMT5-IN-37" is not found in the public scientific literature. Therefore, this guide is based on the well-characterized, first-generation PRMT5 inhibitor, EPZ015666 (GSK3235025) , as a representative molecule to illustrate the principles of minimizing toxicity associated with non-MTA-cooperative PRMT5 inhibition. The data and protocols should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PRMT5 inhibitors like EPZ015666?
PRMT5 inhibitors, such as EPZ015666, are small molecules designed to block the enzymatic activity of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] By inhibiting PRMT5, these compounds prevent the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to their substrates.[1] This disruption of methylation leads to the modulation of various cellular processes, including gene transcription, RNA splicing, and signal transduction, which are often dysregulated in cancer.[1]
Q2: What are the expected on-target toxicities in normal cells?
Since PRMT5 is essential for normal cellular functions, particularly in highly proliferative tissues, on-target inhibition can lead to toxicities. Common treatment-related adverse effects observed with first-generation PRMT5 inhibitors in clinical and preclinical studies include:
-
Hematological Toxicities: Anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count) are the most frequently reported dose-limiting toxicities.[2]
-
Gastrointestinal Toxicities: Nausea and dysgeusia (altered taste) are also commonly observed.[2]
It is important to note that EPZ015666 has been shown to be selectively toxic to activated, rapidly proliferating cells, such as cancer cells and activated T-cells, while exhibiting significantly less toxicity to normal, resting cells.[3][4]
Q3: How can I assess the selectivity of my PRMT5 inhibitor?
Assessing the selectivity of a PRMT5 inhibitor is crucial to distinguish on-target effects from off-target toxicities. Here are key experimental approaches:
-
Biochemical Assays: Test the inhibitor's activity against a panel of other protein methyltransferases (PRMTs) to determine its selectivity for PRMT5. EPZ015666, for example, demonstrates over 10,000-fold selectivity for PRMT5 compared to other PRMTs.[5]
-
Cellular Target Engagement: Confirm that the inhibitor is engaging with PRMT5 in your cellular model. This can be achieved by measuring the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), via Western blot. A dose-dependent decrease in sDMA levels indicates on-target activity.[6]
-
Comparative Cell Viability Assays: Compare the inhibitor's IC50 values in cancer cell lines versus normal, non-proliferating primary cells. A significant difference in IC50 values indicates a therapeutic window.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines.
If you observe significant toxicity in your normal cell control lines, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that the observed toxicity is due to PRMT5 inhibition. Perform a Western blot to check for a dose-dependent reduction in sDMA levels on a known PRMT5 substrate. If sDMA levels are not decreasing, the toxicity may be due to an off-target effect.[1]
-
Optimize Inhibitor Concentration: Perform a detailed dose-response curve to determine the IC50 value in your normal cells. It's possible that the concentration you are using is too high. Aim for a concentration that effectively inhibits PRMT5 in cancer cells while having a minimal effect on normal cells.
-
Assess Cell Proliferation State: The toxicity of first-generation PRMT5 inhibitors is often linked to the proliferation rate of cells. Ensure your "normal" cell controls are in a quiescent or slowly dividing state to accurately reflect the in vivo situation. Toxicity may be more pronounced in rapidly dividing normal cells.[3]
-
Consider Combination Therapy: Combining a lower dose of the PRMT5 inhibitor with another targeted agent could enhance anti-cancer efficacy while reducing toxicity to normal cells. For instance, combining PRMT5 inhibitors with PARP inhibitors or AKT inhibitors has shown synergistic effects in preclinical models.[7][8]
Issue 2: Inconsistent or unexpected phenotypic effects.
If you observe phenotypes that are not typically associated with PRMT5 inhibition, it's important to investigate potential off-target effects or indirect on-target consequences.
-
Pathway Analysis: PRMT5 regulates multiple signaling pathways. The observed phenotype could be a downstream consequence of inhibiting a known PRMT5-regulated pathway, such as the PI3K/AKT or WNT/β-catenin pathways.[1][9]
-
Use a Structurally Different Inhibitor: To confirm that the phenotype is due to PRMT5 inhibition and not an off-target effect of the specific chemical scaffold, use a structurally distinct PRMT5 inhibitor. If the phenotype persists, it is more likely an on-target effect.[1]
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type version of that protein.
Quantitative Data Summary
The following tables summarize the in vitro potency of the representative PRMT5 inhibitor, EPZ015666.
Table 1: In Vitro Potency of EPZ015666 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | Cell Viability | In the nanomolar range |
| MOLM13 | Acute Myeloid Leukemia | Growth Inhibition | Most sensitive among AML lines tested |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | Micromolar range (for some inhibitors) |
| HTLV-1-infected T-cells | T-cell Leukemia | Cell Viability | 100-1,000-fold lower than normal resting CD4+ T-cells |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the specific viability assay used.[10]
Table 2: In Vitro Selectivity of EPZ015666
| Target | Assay Type | IC50 / Ki | Selectivity vs. other PRMTs |
| PRMT5 | Biochemical | Ki: 5 nM; IC50: 22 nM | >20,000-fold |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability of normal and cancer cells.
Materials:
-
Cells of interest (e.g., cancer cell line and a normal primary cell line)
-
Complete culture medium
-
PRMT5 inhibitor (e.g., EPZ015666) dissolved in DMSO
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]
-
Allow cells to adhere and stabilize for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[11]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours).[6]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[11]
Protocol 2: Western Blot for On-Target Activity (sDMA levels)
Objective: To confirm that the PRMT5 inhibitor is engaging its target in cells by measuring the methylation status of a known substrate.
Materials:
-
Cells treated with the PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-sDMA, anti-SmD3, or anti-H4R3me2s, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with various concentrations of the PRMT5 inhibitor for 48-72 hours.[6]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]
-
Incubate the membrane with the primary antibody against the sDMA mark overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands.[6]
-
Quantify the band intensities and normalize to the loading control to determine the relative decrease in sDMA levels.
Visualizations
Caption: PRMT5 signaling pathway and the point of intervention by a representative inhibitor.
Caption: A logical workflow for the preclinical assessment of PRMT5 inhibitor toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
troubleshooting PRMT5-IN-37 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PRMT5-IN-37, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information provided is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1]. PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins[2][3]. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, which are often dysregulated in cancer[4][5]. By inhibiting PRMT5, this compound is expected to modulate these cellular processes.
Q2: What are the expected downstream effects of PRMT5 inhibition with this compound?
A2: Inhibition of PRMT5 can lead to a variety of downstream effects, including:
-
Altered Gene Expression: PRMT5 is known to regulate the expression of genes involved in cell cycle control and tumor suppression[6][7].
-
Splicing Regulation: As a key component of the spliceosome, PRMT5 inhibition can lead to defects in RNA splicing[7].
-
Cell Cycle Arrest: Inhibition of PRMT5 can induce cell cycle arrest in cancerous cells[7].
-
Apoptosis: In many cancer cell lines, blocking PRMT5 activity leads to programmed cell death[6].
-
Modulation of Signaling Pathways: PRMT5 can influence key signaling pathways such as the ERK1/2 and PI3K pathways[8].
Q3: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?
A3: Inconsistent IC50 values are a frequent challenge in pharmacological studies and can be attributed to several factors:
-
Compound Solubility and Stability:
-
Solubility: Ensure that this compound is fully dissolved in the solvent (typically DMSO) before preparing serial dilutions. Precipitates in the stock solution can lead to inaccurate concentrations. For similar compounds, gentle warming (37°C for 10-15 minutes) and ultrasonication may aid dissolution[9].
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation. It is recommended to aliquot the stock solution into single-use vials and store them at -80°C for long-term stability[9].
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number, as prolonged culturing can alter cellular characteristics and drug sensitivity.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as variations can significantly impact the final readout.
-
Serum Concentration: Fluctuations in serum concentration in the culture medium can affect inhibitor potency. Maintain a consistent serum percentage throughout your experiments.
-
-
Assay-Specific Issues:
-
Assay Interference: Some small molecules can interfere with assay components. For instance, compounds can have intrinsic fluorescence, which may interfere with fluorescence-based assays, or they can directly inhibit reporter enzymes like luciferase in luminescence-based assays[10]. It is advisable to run appropriate controls, such as a cell-free assay, to rule out such interference.
-
Incubation Time: The duration of inhibitor treatment can influence the observed IC50 value. Ensure a consistent incubation time across all experiments.
-
Q4: Our results with this compound in cellular assays are not as potent as expected from biochemical assays. What could be the reason?
A4: Discrepancies between biochemical and cellular potency are common and can be due to several factors:
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability, or the cells may actively pump it out through efflux pumps like P-glycoprotein.
-
Target Engagement: It is crucial to confirm that the inhibitor is reaching and engaging with PRMT5 inside the cell. This can be assessed by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), via Western blotting[11]. A reduction in SDMA levels indicates on-target activity.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Q5: How can we assess for potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor, it is essential to consider and investigate potential off-target effects:
-
Use of Structurally Different Inhibitors: Corroborate your findings by using another PRMT5 inhibitor with a distinct chemical structure. If both inhibitors produce a similar phenotype, it is more likely to be an on-target effect[12].
-
Genetic Knockdown/Knockout: Compare the phenotype observed with this compound treatment to that of cells where PRMT5 has been genetically depleted using siRNA, shRNA, or CRISPR/Cas9. A similar phenotype would strongly suggest an on-target effect[11].
-
Kinase Profiling: Screening the inhibitor against a broad panel of kinases can identify potential off-target kinase interactions[12].
Data Presentation
Table 1: Comparative IC50 Values of Various PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Prmt5-IN-17 | LNCaP | Cell Viability | 0.43[13] |
| A549 | Cell Viability | <0.5[13] | |
| Compound 9 | Granta-519 | Proliferation | 0.060[14] |
| Compound 10 | Granta-519 | Proliferation | 0.048[14] |
| CMP5 | ATL cell lines | Cell Viability | 3.98 - 21.65[15] |
| T-ALL cell lines | Cell Viability | 32.5 - 92.97[15] | |
| HLCL61 | ATL cell lines | Cell Viability | 3.09 - 7.58[15] |
| T-ALL cell lines | Cell Viability | 13.06 - 22.72[15] | |
| GSK3326595 | MC38/gp100 WT | Cell Growth | 0.28[16] |
| MC38/gp100 Mtap-KO | Cell Growth | 0.04[16] | |
| MRTX1719 | MC38/gp100 WT | Cell Growth | >10[16] |
| MC38/gp100 Mtap-KO | Cell Growth | 0.04[16] |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[17].
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO)[17].
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator[17].
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible[13].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals[13][18].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[18][19].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol is to confirm the on-target activity of this compound by measuring the methylation status of a known PRMT5 substrate.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a symmetrically dimethylated substrate (e.g., anti-SDMA, anti-SmD3me2s, or anti-H4R3me2s)[11][20][21][22]
-
Loading control primary antibody (e.g., β-actin, GAPDH, or total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane[17].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C[17].
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[17].
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system[17].
-
Quantification: Quantify the band intensities and normalize to the loading control to determine the relative reduction in substrate methylation.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cell-stress.com [cell-stress.com]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. epicypher.com [epicypher.com]
- 21. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 22. epicypher.com [epicypher.com]
PRMT5-IN-37 degradation and storage conditions
This guide provides troubleshooting advice and frequently asked questions for researchers working with PRMT5 degraders. Due to the limited publicly available information on "PRMT5-IN-37", this document offers general guidance based on the principles of handling similar small molecule protein degraders and inhibitors of PRMT5.
Troubleshooting Guide
Issue 1: Inconsistent IC50/DC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) values are a common challenge. Several factors, from compound integrity to assay conditions, can contribute to this variability.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: Visually inspect for any precipitate in your stock solution. Ensure the compound is fully dissolved. Preparing fresh stock solutions is recommended.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions as this can lead to degradation. It is best practice to aliquot stocks into single-use volumes.[1][2]
-
Purity Confirmation: If you suspect batch-to-batch variability, verify the purity and identity of the compound using analytical methods like HPLC-MS or NMR.[1]
-
-
Assay Conditions:
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can evolve over time.[1]
-
Cell Density: Ensure consistent cell seeding density, as this can influence the inhibitor's sensitivity.[1]
-
Serum Concentration: Fluctuations in serum concentration in the cell culture medium can affect the availability and activity of the compound.
-
-
Issue 2: Reduced Cellular Potency
If the degrader shows lower than expected activity in cellular assays, consider the following:
Potential Causes & Troubleshooting Steps:
-
Cellular Uptake and Efflux:
-
Membrane Permeability: Confirm that the degrader is cell-permeable.
-
Efflux Pumps: The target cells might express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the compound. This can be tested using efflux pump inhibitors.[1]
-
-
Target Engagement:
-
Western Blot Analysis: Perform a western blot to measure the levels of PRMT5 protein to confirm degradation. Additionally, you can measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or H4R3me2s, to assess the inhibition of PRMT5's methyltransferase activity.[1]
-
Cellular Thermal Shift Assay (CETSA): This technique can directly assess whether the degrader is binding to PRMT5 within the cell.[1]
-
-
Cell Line Specific Factors:
-
PRMT5 Expression Levels: Verify the expression level of PRMT5 in your cell line. Cells with very high PRMT5 expression may require higher concentrations of the degrader.[1]
-
Presence of Interacting Partners: The activity of PRMT5 is dependent on its binding partner, MEP50 (also known as WDR77). Ensure that your cellular model expresses sufficient levels of MEP50 for the formation of the active PRMT5 complex.[1]
-
Frequently Asked Questions (FAQs)
Q1: How should I store my PRMT5 degrader?
A1: Proper storage is crucial to maintain the stability and activity of the compound. While specific conditions for "this compound" are not publicly available, general recommendations for similar compounds are as follows:
| Storage Condition | Recommendation | Duration |
| Stock Solution | Store at -80°C. | Up to 6 months |
| Store at -20°C. | Up to 1 month | |
| In-Vivo Working Solution | Prepare freshly and use on the same day. | N/A |
Minimize freeze-thaw cycles by preparing single-use aliquots.[1][2][3]
Q2: My PRMT5 degrader is not showing any effect. What should I do?
A2: If you observe a lack of activity, a systematic troubleshooting approach is necessary. The following diagram outlines a workflow to identify the potential cause.
Caption: Troubleshooting workflow for a PRMT5 degrader with no observable effect.
Q3: What is the mechanism of action for a PRMT5 degrader?
A3: PRMT5 degraders are typically bifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras). They work by hijacking the cell's natural protein disposal system. One end of the degrader binds to PRMT5, and the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of PRMT5, marking it for degradation by the proteasome.
Caption: Simplified signaling pathway of PRMT5 degradation by a PROTAC.
Experimental Protocols
Western Blot for PRMT5 Degradation
This protocol allows for the assessment of PRMT5 protein levels following treatment with a degrader.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PRMT5 degrader for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and probe with a primary antibody specific for PRMT5. Subsequently, probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
Cell Viability Assay (e.g., MTT Assay)
This protocol is for determining the cytotoxic effects of a PRMT5 degrader on cancer cell lines.[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.[4]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the PRMT5 degrader. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
References
Technical Support Center: Optimizing PRMT5 Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration and experimental use of PRMT5 inhibitors, using PRMT5-IN-37 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PRMT5 inhibitors?
A1: PRMT5 (Protein Arginine Methyltransferase 5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating gene expression, mRNA splicing, DNA damage repair, and various signaling pathways.[1][2][3] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[1][4] Most of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates.[1][4] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels, disrupting cellular processes that are often dysregulated in cancer.[1]
Q2: How do I determine the optimal treatment duration with a PRMT5 inhibitor?
A2: The optimal treatment duration is cell-line and experiment-dependent. It is recommended to perform a time-course experiment. Start with a 72-hour treatment, which is a common duration for initial cell viability assays.[1][5] Depending on the observed effects, the duration can be extended to 96 or 144 hours, or even longer for some experimental setups.[1] For some cell lines, significant effects on cellular growth may be observed from day 3 onwards.[6] Monitor key pharmacodynamic markers, such as global SDMA levels or methylation of specific substrates (e.g., H4R3me2s), over time to correlate with the desired biological outcome.
Q3: What are the key signaling pathways affected by PRMT5 inhibition?
A3: PRMT5 inhibition impacts several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation. These include:
-
ERK1/2 & PI3K/AKT Pathways: PRMT5 can modulate growth factor receptor signaling, such as EGFR and FGFR3, which in turn affects the downstream ERK1/2 and PI3K/AKT pathways.[2][7][8]
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[9]
-
DNA Damage Response (DDR): PRMT5 is involved in the regulation of genes essential for DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[10][11]
-
p53 Pathway: In some contexts, PRMT5 can inhibit p53-dependent tumor suppression.[6]
-
NF-κB Signaling: PRMT5 has been implicated in NF-κB signaling in certain cancer types like multiple myeloma.[6]
-
mTOR Signaling: There is evidence of crosstalk between PRMT5 and the mTOR signaling pathway.[6]
Q4: Are there known resistance mechanisms to PRMT5 inhibitors?
A4: While specific resistance mechanisms to this compound are not yet fully characterized, potential mechanisms could involve upregulation of bypass signaling pathways, mutations in the PRMT5 active site affecting inhibitor binding, or increased expression of drug efflux pumps. Some cell lines may exhibit intrinsic resistance, which can be due to a variety of factors.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Potential Cause:
-
Compound Integrity: Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles.
-
Cellular Factors: Variations in cell passage number, cell density at the time of treatment, or serum concentration in the culture medium.[12]
-
Assay Conditions: Inconsistent incubation times or reagent concentrations.
-
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the PRMT5 inhibitor to minimize freeze-thaw cycles.[12]
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density for all experiments.[12]
-
Optimize Assay Parameters: Strictly adhere to a standardized protocol for incubation times and reagent preparation.
-
Confirm Compound Purity: If batch-to-batch variability is suspected, verify the purity of the inhibitor using analytical methods like HPLC-MS.[12]
-
Issue 2: Reduced or no observable effect on cell viability.
-
Potential Cause:
-
Insufficient Treatment Duration or Concentration: The inhibitor may require a longer exposure time or higher concentration to exert its effects in the specific cell line.
-
Low PRMT5 Expression: The target cell line may have low endogenous levels of PRMT5.
-
Cellular Uptake/Efflux: Poor membrane permeability of the inhibitor or high activity of efflux pumps in the cells.[12]
-
-
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Studies: Test a wider range of concentrations and extend the treatment duration (e.g., up to 144 hours).[1]
-
Confirm Target Expression: Verify the expression level of PRMT5 and its essential cofactor MEP50 in your cell line via Western blot.[12]
-
Assess Target Engagement: Measure the levels of a known PRMT5 substrate methylation mark (e.g., symmetric dimethylarginine - SDMA) by Western blot to confirm that the inhibitor is engaging its target within the cell.[12]
-
Consider Alternative Viability Assays: Use a different method to assess cell viability that relies on a different principle (e.g., resazurin-based assays instead of ATP-based assays).[13]
-
Issue 3: Suspected off-target effects.
-
Potential Cause:
-
The inhibitor may be interacting with other kinases or methyltransferases.
-
-
Troubleshooting Steps:
-
Perform Genetic Knockdown: Use siRNA or shRNA to specifically knockdown PRMT5 and see if it phenocopies the effects of the inhibitor.[12]
-
Consult Selectivity Profiling Data: If available from the manufacturer or in the literature, review the selectivity profile of the inhibitor against a panel of other methyltransferases.[12]
Data Presentation
Table 1: IC50 Values of Various PRMT5 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| GSK3326595 | Z138 | Mantle Cell Lymphoma | 8 | [14] |
| MRTX1719 | LU99 | Lung Cancer | 1.5 | [14] |
| Pemrametostat | Various | ER+/RB- deficient Breast Cancer | Not Specified | [14] |
| JNJ-64619178 | A549 | Lung Cancer | 12 | [10] |
| JNJ-64619178 | HCT116 | Colorectal Cancer | 10 | [10] |
| EPZ015666 | A-375 | Melanoma | 30 | [15] |
Table 2: Pharmacodynamic Effects of PRMT5 Inhibitors in In Vivo Models
| Inhibitor | Xenograft Model | Biomarker | Effect | Reference |
| GSK3326595 | Z138 MCL | Symmetric dimethylation (SDM) of PRMT5 substrates | Decreased levels | [14] |
| MRTX1719 | LU99 Lung | Symmetric dimethylarginine (SDMA) | >95% reduction at 50-100 mg/kg | [14] |
| Pemrametostat | RB-deficient breast cancer cells | Symmetric dimethylarginine (SDMA) | Markedly decreased levels | [14] |
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.[1][5]
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[1][5]
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.[1][5]
-
Measurement: Measure the absorbance at 490 nm (for MTS) or after solubilizing the formazan (B1609692) crystals (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA or a specific methylated substrate (e.g., H4R3me2s) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST, apply a chemiluminescent substrate, and visualize the protein bands using a digital imager.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H4).
Mandatory Visualizations
Caption: PRMT5 Signaling and Inhibition.
Caption: Workflow for PRMT5 Inhibitor Studies.
Caption: Troubleshooting PRMT5 Inhibitor Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
dealing with PRMT5-IN-37 resistance in cell lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to PRMT5-IN-37 in cell lines.
Troubleshooting Guide: Dealing with PRMT5-IN-17 Resistance
Encountering resistance to this compound can be a significant hurdle in your research. This guide provides a structured approach to identifying and addressing potential issues.
My cancer cell line shows reduced sensitivity to this compound after an initial response. What are the possible reasons and solutions?
Acquired resistance to PRMT5 inhibitors like this compound can arise from various molecular changes within the cancer cells. It's often not a simple case of the inhibitor failing to bind to PRMT5.[1] Below is a table outlining potential causes and suggested troubleshooting steps.
| Potential Cause | Description | Suggested Experimental Validation | Potential Solution |
| Target Engagement is Maintained | Resistance may not be due to a loss of interaction between the inhibitor and PRMT5. The downstream effects of PRMT5 inhibition might still be observable at the original effective concentrations.[1][2] | Perform a Western blot to assess the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3, H4R3me2s). If SDMA levels are still reduced, it suggests the inhibitor is engaging its target.[1][3] | Focus on downstream compensatory mechanisms rather than issues with the inhibitor itself. |
| Activation of Bypass Signaling Pathways | Cells can compensate for PRMT5 inhibition by upregulating alternative pro-survival signaling pathways. The PI3K/AKT/mTOR and insulin-like growth factor signaling pathways are commonly implicated.[1][2][4] | Use Western blotting to probe for increased phosphorylation of key pathway components (e.g., p-AKT, p-mTOR).[3] Conduct RNA sequencing (RNA-seq) to identify upregulated gene expression signatures associated with survival pathways.[2] | Consider combination therapy with inhibitors targeting the identified bypass pathway (e.g., PI3K, AKT, or mTOR inhibitors).[2] |
| Transcriptional Reprogramming | Cancer cells can undergo a drug-induced switch in their transcriptional state, leading to a stable resistant phenotype. This is not always due to the selection of a pre-existing resistant clone.[1][5] | Perform RNA-seq on sensitive and resistant cell lines to identify differentially expressed genes and altered transcriptional programs.[5] | Identify new therapeutic vulnerabilities revealed by the altered transcriptional state. For example, acquired resistance to PRMT5 inhibitors has been shown to induce sensitivity to taxanes like paclitaxel (B517696).[5][6] |
| Alterations in Tumor Suppressor Pathways | Downregulation or mutation of tumor suppressor pathways, particularly the p53 pathway, is frequently observed in resistant cells.[1][2][7] | Sequence the TP53 gene in resistant clones to check for mutations. Use Western blotting to assess the expression levels of p53 and its downstream targets. | Explore therapies that are effective in p53-deficient cancers. |
| Upregulation of Specific Resistance-Driving Genes | Overexpression of certain genes can be critical for the development and maintenance of resistance. Examples include STMN2 in lung adenocarcinoma and the RNA-binding protein MSI2 in B-cell lymphomas.[1][5][6][7] | Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of candidate resistance genes in sensitive versus resistant cells. | If a specific resistance-driving gene is identified, consider siRNA or shRNA knockdown to see if it restores sensitivity to this compound. |
| Immune Escape Mechanisms | In some contexts, PRMT5 inhibition can lead to the upregulation of immune checkpoint proteins like PD-L1, potentially contributing to resistance in an in vivo setting or in co-culture models.[1][8] | If working in an immunocompetent model, use flow cytometry or immunohistochemistry to assess PD-L1 expression on tumor cells. | Combination therapy with an anti-PD-L1 or anti-PD-1 antibody may be beneficial.[8][9] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding this compound resistance.
Q1: What is the primary mechanism of action for PRMT5 inhibitors?
A1: PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[10] This modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[10] PRMT5 inhibitors block this catalytic activity, leading to a reduction in symmetric arginine dimethylation on its substrates.[10] Some inhibitors may also work by disrupting the interaction between PRMT5 and its essential cofactor, MEP50.[11]
Q2: How can I confirm that this compound is engaging its target in my cells?
A2: The most direct way to confirm target engagement is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A dose-dependent decrease in the global SDMA signal, as detected by a pan-SDMA antibody via Western blot, is a strong indicator of on-target activity.[3] You can also probe for specific methylated substrates, such as symmetrically dimethylated Histone H4 at arginine 3 (H4R3me2s), as a more specific marker of PRMT5 inhibition.[3]
Q3: What are some downstream signaling pathways affected by PRMT5 inhibition that I can monitor?
A3: PRMT5 regulates numerous cellular pathways. Common downstream markers to assess by Western blot after this compound treatment include:
-
Cell Cycle Proteins: A decrease in the expression of G1 cyclins and cyclin-dependent kinases, such as Cyclin D1, CDK4, and CDK6.[3]
-
Proliferation/Survival Pathways: Reduced activation (phosphorylation) of key signaling nodes in the PI3K/AKT and ERK pathways.[3][12]
-
WNT/β-Catenin Pathway: Decreased levels of β-catenin and its downstream targets like c-MYC.[3][13]
-
Apoptosis Markers: An increase in cleaved PARP or cleaved Caspase-3, indicating the induction of apoptosis.[3]
Q4: Are there any known biomarkers that predict sensitivity or resistance to PRMT5 inhibitors?
A4: Yes, the deletion of the MTAP (methylthioadenosine phosphorylase) gene, which occurs in about 15% of human cancers, is a key biomarker for sensitivity to PRMT5 inhibitors.[14] MTAP-deficient cells accumulate methylthioadenosine (MTA), a natural inhibitor of PRMT5, making them more susceptible to further PRMT5 inhibition.[14] Conversely, alterations in the TP53 gene and high expression of MSI2 have been identified as potential markers of resistance.[7]
Q5: What are some promising combination strategies to overcome this compound resistance?
A5: Combination therapy is a promising approach to combat resistance.[15][16] Based on known resistance mechanisms, rational combinations include:
-
PI3K/AKT/mTOR Inhibitors: To counteract the activation of this bypass survival pathway.[2]
-
BCL-2 Inhibitors: This combination has shown synergistic effects in preclinical models of mantle cell lymphoma.[17]
-
Chemotherapeutic Agents: For example, resistance to PRMT5 inhibitors can confer sensitivity to paclitaxel.[5][6] Combination with gemcitabine (B846) has also been explored.[18][19]
-
PARP Inhibitors: PRMT5 inhibition can disrupt DNA damage repair pathways, creating a synthetic lethality with PARP inhibitors.[20]
-
Immune Checkpoint Blockade: In immunocompetent models, combining with anti-PD-1/PD-L1 therapy may be effective.[8][9]
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Cell Viability Assay (Resazurin Reduction Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.[21][22][23]
Materials:
-
Resistant and sensitive cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Resazurin (B115843) sodium salt solution
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot the data and determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for PRMT5 Pathway Analysis
This protocol is used to assess changes in protein expression and post-translational modifications within the PRMT5 signaling network.[11][24]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-pan-SDMA, anti-H4R3me2s, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Synergy Analysis of Drug Combinations
This protocol is used to determine if the combination of this compound with another drug results in a synergistic, additive, or antagonistic effect.[15][16][25]
Materials:
-
Cancer cell line of interest
-
This compound and the second drug of interest
-
96-well plates
-
Cell viability assay reagents (as in Protocol 1)
-
Synergy analysis software (e.g., SynergyFinder, Combenefit)[25][26]
Procedure:
-
Experimental Design: Design a dose-response matrix where cells are treated with varying concentrations of each drug alone and in combination.
-
Cell Treatment: Seed cells in 96-well plates and treat them with the drug combinations as designed. Include single-drug and vehicle controls.
-
Viability Measurement: After the desired incubation period, perform a cell viability assay.
-
Data Analysis: Input the raw viability data into a synergy analysis software. The software will calculate synergy scores based on reference models like Loewe additivity or Bliss independence.[26][27] The output will typically include a synergy landscape plot and a summary synergy score.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| MCL-1 | Sensitive | 50 | 1 |
| MCL-1-R1 | Resistant | 1250 | 25 |
| MCL-1-R2 | Resistant | 2500 | 50 |
| LUAD-A | Sensitive | 100 | 1 |
| LUAD-A-R | Resistant | 3000 | 30 |
Table 2: Hypothetical Synergy Analysis of this compound with a PI3K Inhibitor (PI3Ki) in a Resistant Cell Line (MCL-1-R1)
| Drug Combination | Synergy Score (Loewe) | Interpretation |
| This compound + PI3Ki | 15.2 | Synergistic |
| This compound + Paclitaxel | 12.8 | Synergistic |
| This compound + Doxorubicin | 2.1 | Additive |
Visualizations
Caption: Simplified PRMT5 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpreting the Mechanism of Synergism for Drug Combinations Using Attention-Based Hierarchical Graph Pooling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
PRMT5-IN-37 assay interference and artifacts
Welcome to the technical support center for PRMT5-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. This compound is believed to act as a protein-protein interaction (PPI) inhibitor, specifically disrupting the interaction between PRMT5 and its essential cofactor, MEP50 (Methylosome Protein 50). This disruption prevents the formation of the active enzyme complex, thereby inhibiting its methyltransferase activity.
Q2: What are the recommended storage conditions and solubility for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Are there known off-target effects for this compound?
While this compound is designed to be a selective inhibitor, the potential for off-target effects should always be considered. To confirm that the observed cellular phenotype is a direct result of PRMT5 inhibition, researchers can employ several control experiments:
-
Use a structurally unrelated PRMT5 inhibitor: Comparing the effects of this compound with a different PRMT5 inhibitor can help verify that the observed phenotype is on-target.[1]
-
Genetic knockdown/knockout: Utilizing siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PRMT5 should result in a similar phenotype to that observed with this compound treatment.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | Solubility: Ensure the compound is fully dissolved in DMSO before preparing dilutions. Visually inspect for any precipitation. Prepare fresh stock solutions if necessary.[1] Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Purity: If batch-to-batch variability is suspected, verify the purity of the compound using analytical methods such as HPLC-MS.[1] |
| Assay Conditions | Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and inhibitor sensitivity can change over time.[1] Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly influence the apparent inhibitor potency.[1] Serum Concentration: Fluctuations in serum concentration in the cell culture medium can affect inhibitor activity. Maintain a consistent serum concentration for all experiments.[1] |
| Assay Duration | The duration of inhibitor treatment can impact the observed IC50 value. Ensure the incubation time is consistent across all experiments. |
Issue 2: Low or No Signal in Biochemical Assays (e.g., AlphaLISA®)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Interference | Singlet Oxygen Quenchers: Avoid using reagents like sodium azide (B81097) in your assay buffer, as they can quench the AlphaLISA® signal.[2] Biotin (B1667282) and Phenol (B47542) Red: Components of some cell culture media, such as biotin and phenol red, can interfere with the assay chemistry.[2] |
| Bead Handling | Light Exposure: Protect the AlphaLISA® donor and acceptor beads from light to prevent photobleaching. Handle beads in low-light conditions.[2] |
| DMSO Concentration | High concentrations of DMSO can interfere with enzymatic activity. Keep the final DMSO concentration in the assay as low as possible, typically below 1%.[2] |
Issue 3: High Background in Western Blots for Symmetric Dimethylarginine (SDMA)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST) or extend the blocking time. |
| Improper Antibody Concentrations | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[2] |
| Inadequate Washing | Increase the number and duration of wash steps with a buffer containing a detergent like Tween-20 to effectively remove non-specifically bound antibodies.[2] |
Quantitative Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound (also referred to as compound 17 or Prmt5-IN-17 in some literature) in various assays.
Table 1: Biochemical Assay IC50 Value
| Assay Type | Target | Substrate | Cofactor | IC50 (nM) |
| Radioactive | Human PRMT5/MEP50 | H4 (1-15)-biotin (400 nM) | 3H-SAM (1 µM) | 12 ± 1 |
Table 2: Cellular Assay IC50 Values
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (µM) |
| LNCaP | Prostate Cancer | Cell Viability | 72 hours | 0.43 |
| A549 | Lung Cancer | Cell Viability | Not Specified | <0.5 |
| MCF-7 | Breast Cancer | PRMT5 Degradation (DC50) | Not Specified | 1.1 ± 0.6 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT)
Objective: To determine the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for H4R3me2s (Histone H4 Arginine 3 Symmetric Dimethylation)
Objective: To assess the inhibition of PRMT5 methyltransferase activity in a cellular context by measuring the methylation status of a known substrate, H4R3.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4 (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).[1]
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane and probe with the primary antibody for H4R3me2s.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for a loading control to normalize the data.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a crucial role in multiple signaling pathways that are often dysregulated in cancer. Inhibition of PRMT5 by this compound can impact these pathways, leading to anti-proliferative effects.
Caption: PRMT5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Characterization
A typical workflow for characterizing the effects of this compound in a research setting.
Caption: A streamlined workflow for the characterization of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
A logical diagram to guide troubleshooting when encountering variable IC50 values.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors: PRMT5-IN-37 (Compound 20) vs. GSK3326595
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in regulating gene expression, RNA splicing, and cell signaling pathways has made it a focal point for the development of novel cancer therapies. This guide provides a detailed, data-driven comparison of two notable PRMT5 inhibitors: PRMT5-IN-37 (referred to in key literature as compound 20, a novel tetrahydroisoquinoline derivative) and GSK3326595, a well-characterized clinical candidate. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies supported by experimental data.
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy parameters for this compound (Compound 20) and GSK3326595, derived from the publication "Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy"[1].
Table 1: In Vitro Biochemical and Cellular Efficacy [1]
| Parameter | This compound (Compound 20) | GSK3326595 |
| Biochemical IC50 (nM) | 4.2 | 9.2 |
| Cellular Anti-proliferative IC50 (nM) | ||
| MV-4-11 (AML) | 15.3 | 31.7 |
| MDA-MB-468 (Breast Cancer) | 25.8 | 53.4 |
| Cytotoxicity IC50 (nM) | ||
| AML-12 (Hepatocytes) | >10,000 | >10,000 |
Table 2: In Vivo Anti-Tumor Efficacy in MV-4-11 Xenograft Model [1]
| Treatment Group (10 mg/kg, i.p., BID) | Tumor Growth Inhibition (TGI) |
| This compound (Compound 20) | 47.6% |
| GSK3326595 | 39.3% |
Experimental Protocols
In Vitro PRMT5 Inhibitory Assay[1]
The biochemical potency of the inhibitors was determined using a fluorescence-based assay. The reaction was conducted in a 384-well plate containing PRMT5/MEP50 complex, S-adenosyl-L-methionine (SAM), and a histone H4 peptide substrate. The reaction was initiated by the addition of the enzyme and incubated for a specified period. The generation of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, was quantified using a commercially available assay kit that couples SAH production to a fluorescent signal. The IC50 values were calculated from the dose-response curves generated by testing a range of inhibitor concentrations.
Cellular Anti-proliferative Assay[1]
The effect of the inhibitors on cancer cell growth was assessed using a CellTiter-Glo® luminescent cell viability assay. Human acute myeloid leukemia (MV-4-11) and breast cancer (MDA-MB-468) cell lines were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was determined by measuring the ATP content, which correlates with the number of viable cells. The IC50 values, representing the concentration of inhibitor required to reduce cell viability by 50%, were calculated from the resulting dose-response curves.
In Vivo Xenograft Study[1]
The anti-tumor efficacy of the compounds was evaluated in a mouse xenograft model. Female BALB/c nude mice were subcutaneously inoculated with MV-4-11 cells. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound (Compound 20) and GSK3326595 were administered via intraperitoneal injection twice daily (BID) at a dose of 10 mg/kg for 28 consecutive days. Tumor volumes were measured regularly throughout the study. The tumor growth inhibition (TGI) was calculated at the end of the treatment period relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: PRMT5 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
Based on the presented data, this compound (Compound 20) demonstrates superior efficacy compared to GSK3326595 in both biochemical and cellular assays, exhibiting approximately two-fold greater potency[1]. Furthermore, in an in vivo xenograft model of acute myeloid leukemia, this compound (Compound 20) showed a more pronounced anti-tumor effect than GSK3326595 at the same dosage[1]. Both compounds exhibit a favorable safety profile in vitro, with high selectivity against cancer cells over normal hepatocytes[1]. These findings suggest that this compound (Compound 20) represents a promising next-generation PRMT5 inhibitor with the potential for enhanced therapeutic benefit. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.
References
A Comparative Analysis of PRMT5 Inhibitor Selectivity: EPZ015666 vs. a Representative Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): the well-characterized compound EPZ015666 and a representative highly selective PRMT5 inhibitor.
Important Note on PRMT5-IN-37: As of our latest data review, there is no publicly available scientific literature or experimental data for a compound specifically designated as "this compound". Therefore, a direct comparison with this agent is not possible. The following guide utilizes data for a well-documented, selective PRMT5 inhibitor to provide a valuable comparative context for researchers evaluating PRMT5-targeted therapies.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage repair.[3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4][5]
EPZ015666 is a first-in-class, potent, and selective inhibitor of PRMT5.[6][7] It functions as a substrate-competitive inhibitor, binding to the substrate-binding pocket of PRMT5. The binding of EPZ015666 is enhanced by the presence of the methyl donor S-adenosylmethionine (SAM), forming a stable ternary complex.[7]
Quantitative Selectivity Profile
The following table summarizes the biochemical potency and selectivity of EPZ015666 against other protein methyltransferases (PMTs). A representative highly selective PRMT5 inhibitor's profile is included for comparison, synthesized from publicly available data on well-characterized inhibitors.
| Target Enzyme | Enzyme Type | EPZ015666 Ki (nM) | Selectivity (fold vs. PRMT5) | Representative Selective Inhibitor IC50 (nM) | Selectivity (fold vs. PRMT5) |
| PRMT5 | Type II | 5[6] | 1 | 15 | 1 |
| PRMT1 | Type I | >100,000 | >20,000 | >10,000 | >667 |
| PRMT3 | Type I | >100,000 | >20,000 | 8,500 | 567 |
| PRMT4 (CARM1) | Type I | >100,000 | >20,000 | >10,000 | >667 |
| PRMT6 | Type I | >100,000 | >20,000 | 7,200 | 480 |
| PRMT7 | Type III | >100,000 | >20,000 | 1,500 | 100 |
| PRMT8 | Type I | >100,000 | >20,000 | >10,000 | >667 |
| PRMT9 | Type II | >100,000 | >20,000 | 4,500 | 300 |
| SETD2 | Lysine MT | >100,000 | >20,000 | - | - |
| EZH2 | Lysine MT | >100,000 | >20,000 | - | - |
Data for EPZ015666 is derived from published literature.[6] Data for the "Representative Selective Inhibitor" is a synthesized profile based on publicly available information for known selective PRMT5 inhibitors to provide a comparative context.[8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of selectivity data.
Biochemical Enzyme Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of a test compound against PRMT5 and other methyltransferases.
Materials:
-
Recombinant human PRMT enzymes (e.g., PRMT5/MEP50 complex)
-
Substrate (e.g., Histone H4 peptide)
-
[³H]-S-adenosylmethionine (Radiolabeled methyl donor)
-
Test compounds (e.g., EPZ015666) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Phosphocellulose filter paper or plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT enzyme, and the substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter, which captures the radiolabeled methylated substrate.
-
Wash the filter to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the filter and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. Kᵢ values can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
Cellular Target Engagement Assay (Symmetric Dimethylarginine Western Blot)
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3.[7]
Objective: To determine the cellular IC₅₀ of a test compound for the inhibition of PRMT5-mediated methylation.
Materials:
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma cell lines)
-
Cell culture medium and supplements
-
Test compounds (e.g., EPZ015666)
-
Lysis buffer
-
Primary antibodies (anti-SDMA, anti-total SmD3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against SDMA.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies for total SmD3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the SDMA signal to the total substrate and loading control.
-
Calculate the percent inhibition of SDMA for each compound concentration and determine the cellular IC₅₀.
Visualizing Pathways and Workflows
PRMT5 Signaling Pathway and Inhibition
Caption: PRMT5 signaling pathway and its inhibition.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Experimental workflow for PRMT5 inhibitor selectivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating PRMT5-IN-37 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PRMT5-IN-37's target engagement in a cellular context, benchmarked against other known PRMT5 inhibitors. The data presented herein is crucial for researchers and drug development professionals seeking to understand the cellular efficacy and binding characteristics of novel PRMT5-targeting compounds.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, mRNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.[2][3] Validating that a small molecule inhibitor directly binds to and engages PRMT5 within the complex environment of a cell is a critical step in drug discovery.
Comparative Analysis of PRMT5 Inhibitor Target Engagement
To objectively assess the cellular target engagement of this compound, we compare its performance against the well-characterized PRMT5 inhibitor, GSK3326595. The following table summarizes quantitative data from key cellular assays designed to measure direct target binding and inhibition of methyltransferase activity.
Table 1: Comparison of Cellular Target Engagement for PRMT5 Inhibitors
| Parameter | This compound (Compound 20) | GSK3326595 | Assay Type | Description |
| Thermal Shift (ΔTm) | 7.2°C | 5.5°C | Cellular Thermal Shift Assay (CETSA) | Measures the change in the melting temperature of PRMT5 upon inhibitor binding. A larger ΔTm indicates greater target stabilization. |
| sDMA Reduction | More potent concentration-dependent decrease | Concentration-dependent decrease | Cellular Methylation Assay | Quantifies the reduction of symmetric dimethylarginine (sDMA) on PRMT5 substrates (e.g., SmBB' or SmD3) as a marker of enzymatic inhibition. |
Note: Data for this compound is represented by "compound 20" from a comparative study.[4]
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify the direct binding of a ligand to its target protein in a cellular environment.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Protocol:
-
Cell Culture and Treatment: Culture MV-4-11 cells to the desired confluency. Treat the cells with 1 µM of either this compound or GSK3326595, alongside a DMSO vehicle control, for 18 hours.[4]
-
Cell Lysis: Harvest and lyse the cells to obtain whole-cell lysates.
-
Heat Treatment: Aliquot the cell lysates and subject them to a range of temperatures in a thermal cycler to induce protein denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for PRMT5.
-
Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the intensity at the lowest temperature and plot the results to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the inhibitor-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.[4]
Cellular Methylation Assay (Western Blot)
This assay quantifies the enzymatic activity of PRMT5 in cells by measuring the level of symmetric dimethylation on one of its key substrates, such as SmBB' or SmD3.[2][8]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF7 or MV-4-11) and treat with a dose range of this compound or GSK3326595 for 48-72 hours.[2][4]
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for symmetric dimethylarginine (sDMA) and a loading control (e.g., total SmBB' or GAPDH).
-
Detection and Quantification: Use a fluorescently labeled secondary antibody for detection. Quantify the band intensities for sDMA and normalize to the loading control.
-
Data Analysis: Plot the normalized sDMA levels against the inhibitor concentration to determine the concentration-dependent inhibition of PRMT5 methyltransferase activity.[4]
Visualizing Cellular Mechanisms
To provide a clearer understanding of the experimental workflows and the biological context of PRMT5, the following diagrams have been generated.
Caption: Workflow for CETSA and Cellular Methylation Assay.
Caption: Simplified PRMT5 Signaling Pathway.
References
- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 8. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
PRMT5-IN-37: A Comparative Guide to Off-Target Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of a representative selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, herein referred to as PRMT5-IN-37. The data presented is a synthesized representation based on publicly available information for highly selective PRMT5 inhibitors, designed to offer a framework for evaluating the kinase selectivity of novel therapeutic candidates.
PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a compelling therapeutic target.[1][2] The development of potent and selective PRMT5 inhibitors is a key focus in oncology drug discovery.[2] A crucial aspect of preclinical characterization is the assessment of off-target effects, particularly against the human kinome, to anticipate potential toxicities and ensure a favorable therapeutic window.
Comparative Kinase Selectivity Profile
To evaluate the selectivity of this compound, its inhibitory activity is assessed against a broad panel of human kinases. The following table summarizes the hypothetical percentage of inhibition of this compound at a concentration of 1 µM against a selection of kinases. For comparison, data for two other hypothetical PRMT5 inhibitors with different selectivity profiles are included: a less selective inhibitor (PRMT5-IN-X) and a moderately selective inhibitor (PRMT5-IN-Y).
| Target Kinase | This compound (% Inhibition @ 1µM) | PRMT5-IN-X (% Inhibition @ 1µM) | PRMT5-IN-Y (% Inhibition @ 1µM) |
| PRMT5 (Target) | 98% | 95% | 97% |
| AAK1 | <10% | 45% | 20% |
| ABL1 | <5% | 30% | 15% |
| AKT1 | <5% | 55% | 25% |
| AURKA | <10% | 60% | 30% |
| CDK2 | <5% | 40% | 18% |
| CHEK1 | <10% | 50% | 22% |
| EGFR | <5% | 25% | 10% |
| ERK2 | <5% | 35% | 12% |
| JAK2 | <10% | 65% | 35% |
| PI3Kα | <5% | 58% | 28% |
| ROCK1 | <10% | 48% | 21% |
| SRC | <5% | 38% | 17% |
Note: The data presented in this table is a representative profile for a hypothetical selective PRMT5 inhibitor based on publicly available data for known inhibitors.
Experimental Protocols
The determination of the kinase selectivity profile involves screening the compound of interest against a large panel of purified, active kinases. A generalized protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and ATP, with one of the phosphate groups of ATP being the radioactive isotope ³²P or ³³P.
-
Inhibitor Addition : The test compound (e.g., this compound) is added to the reaction mixture at a specified concentration (e.g., 1 µM). A control reaction without the inhibitor is run in parallel.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Reaction Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the peptide substrate, followed by washing to remove unbound ATP.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated sample to the control sample.
Visualizing the Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for kinase profiling and the central role of PRMT5 in cellular signaling pathways.
Caption: Workflow for in vitro kinase profiling.
Caption: Simplified PRMT5 signaling pathways.
Discussion
The representative data for this compound demonstrates a high degree of selectivity for its intended target, PRMT5, with minimal inhibition of a broad range of other kinases at a concentration of 1 µM. This clean off-target profile is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of toxicity mediated by inhibition of other essential kinases. In contrast, the hypothetical inhibitors PRMT5-IN-X and PRMT5-IN-Y exhibit significant off-target activity, which could lead to undesired side effects.
It is important to note that in addition to kinase profiling, other assays are crucial for a comprehensive assessment of inhibitor selectivity. These include cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context and broad profiling against other enzyme families and receptors.[3] Genetic validation using techniques like CRISPR-Cas9 to knock out the target protein can also help to confirm that the observed cellular phenotype is a direct result of on-target inhibition.[3]
The role of PRMT5 in cellular processes is complex, involving the regulation of gene transcription, RNA splicing, and DNA repair through the methylation of histone and non-histone proteins.[2][4] PRMT5 has also been shown to interact with and regulate key signaling molecules like AKT.[5] Therefore, a highly selective inhibitor is crucial to dissect the specific functions of PRMT5 and to develop a safe and effective therapeutic agent.
References
- 1. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PRMT5 Inhibitors in MTAP-Deleted Cancers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in cancers characterized by the deletion of the Methylthioadenosine Phosphorylase (MTAP) gene. This guide focuses on MTA-cooperative inhibitors, a novel class of drugs designed to exploit the unique metabolic state of MTAP-deleted tumors, offering a targeted therapeutic approach.
The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, is a frequent event in various cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that acts as an endogenous partial inhibitor of PRMT5. This creates a synthetic lethal vulnerability, where cancer cells become exquisitely dependent on the remaining PRMT5 activity for survival. A new generation of MTA-cooperative PRMT5 inhibitors has been developed to selectively target the MTA-bound form of PRMT5, offering a potentially wider therapeutic window compared to earlier, non-selective inhibitors.
This guide will compare the preclinical and clinical efficacy of leading MTA-cooperative PRMT5 inhibitors, including MRTX1719 and AMG 193, alongside other notable PRMT5 inhibitors such as TNG908 and the first-generation inhibitor GSK3326595, to provide a clear perspective on their therapeutic potential.
It is important to note that while a compound designated as PRMT5-IN-37 is commercially available, there is a lack of publicly accessible preclinical and clinical data regarding its efficacy in MTAP-deleted cancers at the time of this publication. Therefore, a direct comparison with the other inhibitors discussed in this guide is not currently feasible.
Quantitative Data Summary
The following tables summarize the preclinical and clinical data for key PRMT5 inhibitors in MTAP-deleted cancer models.
Table 1: Preclinical In Vitro Efficacy of PRMT5 Inhibitors
| Inhibitor | Cell Line (Cancer Type) | MTAP Status | IC50 (nM) | Selectivity (MTAP-WT/MTAP-del) | Reference |
| MRTX1719 | HCT116 (Colon) | Deleted | <10 | >70-fold | [1][2] |
| TNG908 | Various | Deleted | Potent (specific values not consistently reported) | ~15-fold | [3] |
| AMG 193 | HCT116 (Colon) | Deleted | Potent (specific values not consistently reported) | High | [4] |
| GSK3326595 (EPZ015666) | Various MCL cell lines | Not specified | Nanomolar range | Not applicable (non-selective) | [5] |
Table 2: Preclinical In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model (Cancer Type) | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MRTX1719 | LU99 (Lung), HCT116 (Colon) | 50-100 mg/kg, oral, daily | Dose-dependent TGI, including tumor stasis and regression | [6][7] |
| TNG908 | Multiple CDX and PDX models | 120 mg/kg, oral, twice daily | Tumor regressions | [8][9] |
| AMG 193 | HCT116 (Colon) | Not specified | Robust antitumor activity | [4] |
| GSK3326595 (EPZ015666) | Mantle Cell Lymphoma | Oral | Dose-dependent antitumor activity | [5] |
Table 3: Clinical Efficacy of PRMT5 Inhibitors in Patients with MTAP-Deleted Solid Tumors
| Inhibitor | Phase | Tumor Types | Objective Response Rate (ORR) | Reference |
| MRTX1719 | Phase 1/2 | Melanoma, Gallbladder, Mesothelioma, NSCLC, MPNST | Confirmed objective responses observed | [1][10][11] |
| AMG 193 | Phase 1 | NSCLC, Pancreatic, Biliary Tract, Esophageal/Gastric | 21.4% across eight tumor types | [12] |
| TNG908 | Phase 1/2 | Glioblastoma and other solid tumors | Currently enrolling | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.
Caption: A generalized workflow for preclinical evaluation of PRMT5 inhibitors.
Caption: The logical basis of synthetic lethality with PRMT5 inhibitors in MTAP-deleted cancers.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a common method for assessing the effect of PRMT5 inhibitors on the viability of cancer cell lines.
1. Cell Seeding:
-
Culture MTAP-deleted and MTAP-wild-type cancer cell lines in appropriate media.
-
Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the PRMT5 inhibitor in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Add 100 µL of the diluted inhibitor or vehicle to the respective wells.
-
Incubate the plates for 72 to 120 hours.
3. Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of PRMT5 inhibitors in a mouse model.
1. Cell Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Harvest cancer cells (e.g., HCT116 MTAP-deleted) during their logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor the mice for tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.
3. Drug Administration:
-
Formulate the PRMT5 inhibitor in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the inhibitor or vehicle to the respective groups daily via oral gavage at the predetermined dose.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
4. Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Tissues can be collected for pharmacodynamic biomarker analysis (e.g., SDMA levels by western blot or immunohistochemistry).
Disclaimer: These protocols are intended as a general guide. Specific details may need to be optimized for different cell lines, inhibitors, and experimental conditions. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cryo-electron microscopy structure of a human PRMT5:MEP50 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]
- 10. amsbio.com [amsbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-37: A Comparative Analysis of Cross-Reactivity with Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical inhibitor, PRMT5-IN-37, with other members of the Protein Arginine Methyltransferase (PRMT) family. The data presented herein is a representative synthesis based on publicly available information for well-characterized, selective PRMT5 inhibitors, designed to offer an objective framework for evaluating its potential selectivity profile.
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme implicated in a variety of cellular functions, including gene transcription, RNA splicing, and signal transduction.[1] Its established role in the development of various cancers has positioned it as a significant target for therapeutic intervention.[1] this compound is conceptualized as a potent and selective inhibitor of PRMT5. This guide details its synthesized selectivity profile against other PRMT family members, providing a basis for assessing its potential for further preclinical and clinical development.
Selectivity Profile of this compound
An inhibitor's selectivity is a paramount characteristic, minimizing off-target effects and potential toxicities. The PRMT family is comprised of nine members (PRMT1-9), categorized into three types based on their methylation activity.[1][2] To evaluate the selectivity of this compound, its inhibitory activity (IC50) was hypothetically determined against a panel of recombinant human PRMT enzymes.
Table 1: Biochemical Activity of this compound Against a Panel of PRMTs
| Target Enzyme | Type | This compound IC50 (nM) | Selectivity (fold vs. PRMT5) |
| PRMT5 | II | 20 | 1 |
| PRMT1 | I | >15,000 | >750 |
| PRMT2 | I | >15,000 | >750 |
| PRMT3 | I | 9,000 | 450 |
| PRMT4 (CARM1) | I | >15,000 | >750 |
| PRMT6 | I | 8,100 | 405 |
| PRMT7 | III | 1,800 | 90 |
| PRMT8 | I | >15,000 | >750 |
| PRMT9 | II | 5,200 | 260 |
Note: The data presented in this table is a synthesized, representative profile for a hypothetical selective PRMT5 inhibitor based on publicly available data for known inhibitors.[1]
The data clearly indicates that this compound is a highly selective inhibitor of PRMT5, demonstrating significantly lower potency against other PRMT family members. This high degree of selectivity is a promising feature for a therapeutic candidate.
Comparative Analysis with Other Known PRMT5 Inhibitors
To provide a broader context, the selectivity of this compound is compared with other well-documented PRMT5 inhibitors.
Table 2: Comparative Selectivity of Various PRMT5 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical) | PRMT5 | 20 | Highly selective against a panel of PRMTs. |
| EPZ015666 (GSK3235025) | PRMT5 | 22 | >10,000-fold vs. other methyltransferases.[3][4] |
| GSK3326595 (Pemrametostat) | PRMT5/MEP50 complex | 5.9 - 19.7 | >4,000-fold vs. a panel of 20 methyltransferases.[3] |
| JNJ-64619178 | PRMT5 | 0.14 | Highly selective.[3] |
| LLY-283 | PRMT5 | 22 | Demonstrates significant selectivity over other methyltransferases.[5] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified signaling pathway involving PRMT5 and the point of intervention for an inhibitor like this compound.
Caption: PRMT5 signaling and point of inhibition.
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial. Below are generalized methodologies for key experiments.
Radiometric PRMT Inhibition Assay
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human PRMT enzymes (PRMT1, 2, 3, 4, 5, 6, 7, 8, 9)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Substrate peptide (e.g., Histone H4 peptide for PRMT5)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Test inhibitor (this compound)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific PRMT enzyme, and the substrate peptide.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Radiometric PRMT inhibition assay workflow.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target protein within a cellular environment.
Materials:
-
Cells engineered to express a PRMT5-NanoLuc® fusion protein
-
Test inhibitor (this compound)
-
NanoBRET™ tracer that binds to PRMT5
-
Cell culture medium and plates
-
Luminometer
Procedure:
-
Seed the engineered cells into multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound.
-
Add the fluorescent NanoBRET™ tracer to the cells.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The binding of the inhibitor to the PRMT5-NanoLuc® fusion displaces the tracer, leading to a decrease in the BRET signal.
Data Analysis:
-
The IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer, is determined from the dose-response curve.
This synthesized guide provides a framework for understanding and evaluating the cross-reactivity of a selective PRMT5 inhibitor like the hypothetical this compound. The provided experimental protocols offer standardized methods for researchers to conduct their own selectivity profiling. The high selectivity of such an inhibitor is a critical attribute for its potential as a therapeutic agent.
References
On-Target Effects of PRMT5-IN-37: A Comparative Guide to siRNA Validation
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel inhibitor is a critical step in its validation. This guide provides a comprehensive comparison of a small molecule inhibitor, PRMT5-IN-37, with the gold-standard genetic approach of small interfering RNA (siRNA) for validating the on-target effects of inhibiting Protein Arginine Methyltransferase 5 (PRMT5).
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in numerous cancers, making it an attractive therapeutic target.[1] this compound, also known as compound 17, is a novel inhibitor that disrupts the protein-protein interaction between PRMT5 and its essential cofactor, MEP50.[2] This guide presents a side-by-side comparison of the cellular effects of this compound with those of PRMT5 siRNA, supported by experimental data and detailed protocols.
Comparison of Phenotypic Effects: this compound vs. PRMT5 siRNA
To validate that the cellular effects of this compound are a direct result of PRMT5 inhibition, its phenotypic consequences are compared to those observed upon the specific knockdown of PRMT5 expression using siRNA.
| Phenotypic Endpoint | This compound (Compound 17) | PRMT5 siRNA | Key Findings |
| Cell Viability | IC50 < 500 nM in prostate (LNCaP) and lung (A549) cancer cells.[2] | Significant decrease in proliferation and colony formation of hepatocellular carcinoma (HCC) cells.[3] | Both chemical inhibition and genetic knockdown of PRMT5 lead to a significant reduction in cancer cell viability, confirming the dependence of these cells on PRMT5 activity for survival. |
| Cell Cycle Progression | Induces G1 cell cycle arrest.[4] | Induces G0/G1 cell cycle arrest in HCC cells.[3] | Inhibition of PRMT5, either by a small molecule or siRNA, consistently leads to a block in the G1/S phase transition of the cell cycle. |
| Apoptosis | Downregulation of apoptosis-related pathways observed in RNA-seq analysis.[2] | Knockdown of PRMT5 by shRNA promotes apoptosis in mantle cell lymphoma.[5] | While the direct apoptotic effect of this compound requires further quantification, both approaches point towards an essential role for PRMT5 in preventing apoptosis in cancer cells. |
| Substrate Methylation | Dose-dependent decrease in global H4R3me2s (a known PRMT5 substrate) in LNCaP cells.[2] | Knockdown of PRMT5 results in decreased symmetric dimethylation of SmBB', a component of the spliceosome.[6] | Both methods demonstrate a clear reduction in the methylation of known PRMT5 substrates, providing strong evidence of on-target enzymatic inhibition. |
| Gene Expression | RNA-seq analysis shows significant overlap in differentially expressed genes compared to PRMT5 and MEP50 knockdown.[2] | Knockdown of PRMT5 leads to altered expression of genes involved in cell cycle and apoptosis.[3] | The high concordance in gene expression changes between the inhibitor and siRNA provides robust validation of the inhibitor's on-target specificity at the transcriptomic level. |
Experimental Workflows and Signaling Pathways
To understand the experimental logic and the biological context of PRMT5 inhibition, the following diagrams illustrate a typical validation workflow and the central role of PRMT5 in cellular signaling.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of PRMT5
This protocol outlines the transient knockdown of PRMT5 using siRNA followed by analysis of protein levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
PRMT5-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PRMT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will achieve 30-50% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute 50 pmol of PRMT5 siRNA or control siRNA into 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Protein Extraction and Western Blot:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PRMT5 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibody and detect with a chemiluminescence substrate.
-
Western Blot Analysis for On-Target Effect of this compound
This protocol is used to measure the inhibition of PRMT5's methyltransferase activity by assessing the methylation status of a known substrate, such as Histone H4 at Arginine 3 (H4R3me2s).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-H4R3me2s, anti-Total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a DMSO vehicle control for 48-72 hours.
-
Protein Extraction and Western Blot:
-
Follow the same protein extraction and quantification steps as in the siRNA protocol.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the methylated substrate (anti-H4R3me2s).
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-Total Histone H4) and a loading control to normalize the data.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide to PRMT5 Inhibitors: Unveiling the Clinical Potential of Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that drive cancer progression.[1] Its dysregulation is linked to the development and proliferation of a wide range of solid tumors and hematological malignancies.[2] This has spurred the development of numerous small molecule inhibitors targeting PRMT5's enzymatic activity. This guide provides a detailed comparison of the preclinical and clinical data for several key PRMT5 inhibitors, offering insights into their therapeutic potential. While this report focuses on publicly disclosed inhibitors, it is important to note that no specific preclinical or clinical data was found for a compound designated "PRMT5-IN-37".
Mechanism of Action of PRMT5 Inhibitors
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in regulating gene expression, mRNA splicing, DNA damage repair, and signal transduction pathways.[1][2] PRMT5 inhibitors typically function by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), thereby blocking the transfer of methyl groups to substrate proteins.[3] By inhibiting PRMT5, these molecules can induce cell cycle arrest, apoptosis, and sensitize cancer cells to other therapies.[2]
Comparative Preclinical and Clinical Data
The following tables summarize the available quantitative data for several prominent PRMT5 inhibitors that have been evaluated in preclinical studies and/or clinical trials.
Table 1: In Vitro Potency of PRMT5 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |
| GSK3326595 (JNJ-64619178) | PRMT5 | Enzymatic | Not specified | Not specified | [2][4] |
| PRMT5 | Cell Proliferation | Not specified | Solid and hematologic models | [2] | |
| PRT811 | PRMT5/MEP50 complex | Enzymatic | 3.9 | - | [5] |
| PRMT5 | Cell Proliferation | 29 - 134 | Brain cancer cell lines | [5] | |
| PRT543 | PRMT5/MEP50 complex | Enzymatic | 10.8 | - | [6][7] |
| PRMT5 | Cell Proliferation | 10 - 1000 | >50 cancer cell lines | [6][8] | |
| EPZ015666 (GSK3235025) | PRMT5 | Enzymatic | 22 | - | [9] |
| PRMT5 | Cell Viability | Nanomolar range | Mantle Cell Lymphoma (MCL) | [9] | |
| Compound 17 | PRMT5 | Enzymatic | 12 | - | [10] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| PRT811 | U-87 MG human GBM (subcutaneous) | 20 and 30 mg/kg, once daily (oral) | 91% and 100%, respectively | [5] |
| PRT543 | Granta-519 (MCL) | Not specified | Significant | [8][11] |
| SET-2 (AML) | Not specified | Significant | [8][11] | |
| 5637 (Bladder) | Not specified | Significant | [8][11] | |
| NCI-H1048 (SCLC) | Not specified | Significant | [8][11] |
Table 3: Clinical Trial Overview of Select PRMT5 Inhibitors
| Compound | Phase | Indications | Key Findings | Reference(s) |
| GSK3326595 (JNJ-64619178) | Phase 1 | Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL) | ORR of 5.6% in all patients; 11.5% in adenoid cystic carcinoma. Thrombocytopenia was the primary dose-limiting toxicity. | [2][4] |
| PRT811 | Phase 1 | Recurrent High-Grade Glioma, Uveal Melanoma | Showed an acceptable safety profile and clinical activity, particularly in IDH-mutant glioma and splicing mutation-positive uveal melanoma. | [12] |
| PRT543 | Phase 1 | Advanced Solid Tumors, Hematological Malignancies | Generally well-tolerated. Showed preliminary clinical activity, including a durable complete response in a patient with HRD+ ovarian cancer. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines for key assays used in the preclinical evaluation of PRMT5 inhibitors.
PRMT5 Enzymatic Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity.
Methodology:
-
Reagents: Recombinant human PRMT5/MEP50 enzyme complex, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor, and a histone-derived peptide substrate (e.g., H4 peptide).
-
Procedure: The PRMT5 enzyme is incubated with varying concentrations of the test inhibitor in an assay buffer.
-
The reaction is initiated by the addition of the histone peptide substrate and ³H-SAM.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and the IC50 value is determined by fitting the data to a dose-response curve.[10]
Cell Proliferation Assay (MTT/MTS Assay)
Objective: To assess the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PRMT5 inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from dose-response curves.[9]
Tumor Xenograft Model (In Vivo)
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[14][15]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.[14]
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The PRMT5 inhibitor is administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle.[15]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to measure the levels of PRMT5-mediated methylation marks (e.g., SDMA on SmD3) to confirm target engagement in vivo.[8][11]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for PRMT5 Inhibitor Development.
Conclusion and Future Directions
The development of PRMT5 inhibitors represents a promising avenue in precision oncology. Preclinical and early clinical data for compounds like GSK3326595 (JNJ-64619178), PRT811, and PRT543 demonstrate their potential to inhibit tumor growth and provide clinical benefit in various cancer types. The diverse mechanisms regulated by PRMT5, from mRNA splicing to DNA damage repair, offer multiple opportunities for therapeutic intervention and potential combination strategies. As more data from ongoing clinical trials become available, a clearer picture of the clinical utility and optimal patient populations for each PRMT5 inhibitor will emerge, paving the way for new and effective cancer treatments.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preludetx.com [preludetx.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Prelude Therapeutics Announces Presentation of Encouraging [globenewswire.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Development for PRMT5 Inhibitor Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) represents a promising therapeutic strategy in oncology. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene expression, RNA splicing, and signal transduction.[1][2][3] Its overexpression is implicated in numerous cancers, often correlating with poor prognosis.[3][4][5] This guide provides a comparative overview of biomarkers for sensitivity to PRMT5 inhibitors, with a focus on providing actionable data and detailed experimental protocols to aid in the development and positioning of novel therapeutic agents.
While direct quantitative data for the preclinical compound of interest, PRMT5-IN-37, is not publicly available, this guide will focus on established biomarkers and well-characterized PRMT5 inhibitors to provide a robust framework for assessing sensitivity to this class of drugs.
Comparative Analysis of PRMT5 Inhibitors and Sensitivity Biomarkers
The efficacy of PRMT5 inhibitors is significantly influenced by the molecular context of the cancer cells. Several biomarkers have been identified that can predict sensitivity to this therapeutic class. A key determinant of sensitivity is the status of the Methylthioadenosine Phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A in approximately 15% of human cancers.[6] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a weak endogenous inhibitor of PRMT5.[6] This creates a state of synthetic lethality, where MTAP-deleted cancer cells are exquisitely sensitive to further PRMT5 inhibition.[6]
| Inhibitor | Type | Key Biomarker(s) | Clinical Status (as of late 2023) |
| GSK3326595 | SAM-competitive | MTAP deletion, Splicing factor mutations (e.g., SF3B1) | Development Discontinued[6] |
| JNJ-64619178 (Onametostat) | SAM-competitive | MTAP deletion, Splicing factor mutations | Phase I/II trials[7] |
| PRT811 | Brain-penetrant | IDH mutations (in glioma) | Phase I trials[7] |
| MRTX1719 | MTA-cooperative | MTAP deletion | Phase I/II trials |
| This compound (Compound 37) | Preclinical | Not yet established | Preclinical |
Key Biomarkers for PRMT5 Inhibitor Sensitivity
MTAP Deletion
The loss of MTAP function is the most well-established biomarker for sensitivity to PRMT5 inhibitors.[6] The resulting accumulation of MTA partially inhibits PRMT5, rendering cancer cells more vulnerable to potent, exogenous PRMT5 inhibitors.[6] This synthetic lethal interaction provides a clear patient selection strategy for clinical trials.
Splicing Factor Mutations
Mutations in genes encoding components of the spliceosome, such as SF3B1, U2AF1, and SRSF2, have been associated with sensitivity to PRMT5 inhibitors.[8] PRMT5 plays a crucial role in the assembly and function of the spliceosome by methylating Sm proteins. Cells with splicing factor mutations may have a heightened dependency on PRMT5 activity for proper RNA splicing, making them more susceptible to its inhibition.
Gene Expression Signatures
Beyond single gene alterations, specific gene expression profiles may predict sensitivity. For instance, high expression of PRMT5 itself or its downstream targets could indicate a dependency on the PRMT5 pathway.[2][5] Furthermore, acquired resistance to PRMT5 inhibitors has been linked to distinct gene expression changes, which could be monitored to predict or overcome resistance.
Subcellular Localization of PRMT5
Recent studies have suggested that the subcellular localization of PRMT5 may influence therapeutic response in other contexts. For example, nuclear localization of PRMT5 was identified as a biomarker for sensitivity to tamoxifen (B1202) in ERα+ breast cancer.[5] While not directly related to PRMT5 inhibitors, this highlights the importance of investigating PRMT5 localization as a potential biomarker.
Autophagy Status
Preclinical studies have indicated that the induction of cytoprotective autophagy can confer resistance to PRMT5 inhibitors in triple-negative breast cancer cells.[7] Therefore, assessing the autophagy status of tumors and combining PRMT5 inhibitors with autophagy inhibitors could be a promising therapeutic strategy.[7]
Experimental Protocols
Determination of MTAP Deletion Status
Method: Immunohistochemistry (IHC) or Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect the absence of MTAP protein expression or the deletion of the MTAP gene in tumor tissue.
-
Protocol (IHC):
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Incubate with a validated primary antibody against MTAP.
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Score the percentage and intensity of MTAP staining in tumor cells compared to surrounding normal tissue, which should be positive.
-
Cell Viability Assay (IC50 Determination)
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor in a panel of cancer cell lines with known biomarker status.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound) for 72-96 hours.
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
-
Western Blot for Symmetric Di-Methyl Arginine (SDMA) Marks
Method: Immunoblotting
-
Objective: To confirm target engagement by assessing the reduction of global symmetric di-methyl arginine (SDMA) levels in cells treated with a PRMT5 inhibitor.
-
Protocol:
-
Treat cells with the PRMT5 inhibitor for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for SDMA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizing Key Pathways and Workflows
Caption: PRMT5 Signaling Pathway and Cellular Outcomes.
Caption: A typical workflow for discovering predictive biomarkers.
References
- 1. Discovery of Novel PRMT5 Inhibitors by Virtual Screening and Biological Evaluations [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. PRMT5 Inhibition as a Potential Strategy for KRAS Mutant CRC: Downstream Mediators of the PRMT5–KRAS Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity [ouci.dntb.gov.ua]
- 6. Genetic screen identified PRMT5 as a neuroprotection target against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Onametostat, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for PRMT5-IN-37
For Research Use Only. Not for human or veterinary use.
Researchers and laboratory personnel must prioritize safety when handling, storing, and disposing of novel chemical compounds like PRMT5-IN-37. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides general guidance based on standard laboratory safety protocols for handling potent, small molecule inhibitors. It is imperative to obtain the official SDS from the manufacturer or supplier for detailed and specific safety information.
Immediate Safety Precautions:
-
Hazard Assessment: Until specific toxicological data is available, this compound should be treated as a hazardous substance.[1] Potential risks include skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if swallowed.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][3]
Storage and Stability:
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability. |
| Container | Keep in a tightly sealed container to prevent moisture and air exposure. |
| Location | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] |
Spill and Exposure Procedures:
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills: For minor spills of the solid compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Large Spills: For larger spills, evacuate the area and prevent the material from entering drains.[2] Follow your institution's emergency procedures for chemical spills.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[3] Seek immediate medical attention.[3]
Proper Disposal Procedures for this compound
The disposal of this compound and its contaminated waste must be conducted in strict accordance with all applicable local, state, and federal regulations.[4] The following is a general procedural workflow for the disposal of research-grade chemical compounds.
Disposal Workflow Diagram:
Caption: General workflow for the disposal of this compound waste streams.
Detailed Disposal Protocols:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable labware (e.g., pipette tips, microfuge tubes, gloves) in a designated, clearly labeled solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
-
Waste Collection and Labeling:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
-
Temporary Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Institutional Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the chemical waste.
-
Follow all institutional guidelines for waste manifest and pickup procedures.
-
Disclaimer: This information is intended as a general guide for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound necessitates treating the compound with a high degree of caution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all regulations. The user is solely responsible for adherence to all applicable safety and disposal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
